Product packaging for Calamenene(Cat. No.:CAS No. 72937-55-4)

Calamenene

Número de catálogo: B1145186
Número CAS: 72937-55-4
Peso molecular: 202.33 g/mol
Clave InChI: PGTJIOWQJWHTJJ-STQMWFEESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Cis-Calamenene is a sesquiterpenoid.
Calamenene has been reported in Camellia sinensis, Calypogeia muelleriana, and other organisms with data available.
from the New Zealand Liverwort Lepidolaena hodgsoniae;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22 B1145186 Calamenene CAS No. 72937-55-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTJIOWQJWHTJJ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40880702, DTXSID501042907
Record name naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Cadina-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501042907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-77-2, 72937-55-4
Record name Calamenene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dimethyl-4-isopropyltetralin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calamenene, cis-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Cadina-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501042907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CALAMENENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CALAMENENE, CIS-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Natural Provenance of Calamenene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Calamenene is a bicyclic sesquiterpenoid hydrocarbon of the cadinane class, characterized by its aromatic nature. It exists as several isomers, with cis- and trans-calamenene being commonly reported. This volatile organic compound is a constituent of the essential oils of numerous plant species and has garnered significant interest within the scientific community for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its extraction and identification, and a logical representation of its primary natural origins.

Natural Sources and Quantitative Distribution

This compound is predominantly found in the essential oils of higher plants. Its distribution is widespread across various plant families, with notable concentrations in species belonging to the Cupressaceae, Lamiaceae, and Euphorbiaceae families. The concentration of this compound and its derivatives can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part utilized for extraction.

A summary of the quantitative occurrence of this compound and its derivatives in several plant species is presented in Table 1.

Plant SpeciesFamilyPlant PartCompoundConcentration (%)Reference(s)
Cupressus bakeriCupressaceaeFoliagecis-Calamenene2.1 - 9.1[1]
Cupressus sempervirensCupressaceaeNot Specifiedcis-Calamenene3.6
Croton cajucaraEuphorbiaceaeLeaves7-Hydroxythis compound28.4 - 37.5[1]
Croton cajucaraEuphorbiaceaeBarkThis compound (isomer not specified)Not specified, but present[2][3]
Pelargonium graveolensGeraniaceaeNot Specifiedtrans-Calamenene13.2
Ocotea quixosLauraceaeEssential Oilcis-Calamenenetrace - 0.1[1]
Plectranthus harbatusLamiaceaeEssential OilThis compound hydrate0.8 - 7.5
Plectranthus harbatusLamiaceaeEssential OilHydroxythis compound2.3 - 7.3

Table 1: Quantitative Distribution of this compound and its Derivatives in Various Plant Species. This table summarizes the reported concentrations of this compound and its related compounds in the essential oils of different plant species. The percentages represent the relative abundance of the compound in the analyzed essential oil.

Experimental Protocols

The isolation and identification of this compound from its natural sources typically involve two primary stages: extraction of the essential oil from the plant matrix and subsequent chromatographic and spectrometric analysis for qualitative and quantitative determination.

Protocol 1: Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common and established method for extracting volatile compounds from plant materials.[4] The following is a generalized protocol that can be adapted for various plant tissues.

Materials and Apparatus:

  • Fresh or dried plant material (e.g., leaves, bark, flowers)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (appropriately sized for the plant material)

  • Condenser

  • Collection vial

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: The plant material should be appropriately prepared to maximize the surface area for efficient oil extraction. For leaves and flowers, gentle chopping or tearing is sufficient. For barks and woods, grinding into a coarse powder is recommended.

  • Apparatus Setup: Assemble the Clevenger-type apparatus with the round-bottom flask seated in the heating mantle.

  • Charging the Flask: Place the prepared plant material into the round-bottom flask. Add a sufficient volume of distilled water to fully immerse the plant material. The typical ratio of plant material to water can range from 1:5 to 1:10 (w/v), depending on the plant material.[2]

  • Distillation: Heat the flask using the heating mantle to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile essential oils with it.

  • Condensation and Collection: The steam and essential oil vapor mixture will travel into the condenser, where it will be cooled and condensed back into a liquid. The condensate will collect in the graduated collection tube of the Clevenger apparatus.

  • Separation: As the essential oil is typically immiscible with water and has a different density, it will form a distinct layer on top of or below the aqueous layer (hydrosol).

  • Duration: The hydrodistillation process is typically carried out for a period of 3 to 5 hours to ensure complete extraction of the essential oils.[1]

  • Oil Recovery: Carefully collect the separated essential oil from the collection tube.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds like this compound in complex mixtures such as essential oils.[5][6]

Materials and Apparatus:

  • Extracted essential oil sample

  • High-purity solvent (e.g., hexane or acetone) for dilution

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium or Hydrogen as carrier gas

  • Microsyringe for sample injection

  • NIST Mass Spectral Library for compound identification

Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil in the chosen solvent. A typical dilution would be 1 µL of essential oil in 1 mL of solvent.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250-280°C. Use a split injection mode with a split ratio of 1:25 to 1:50 to avoid column overloading.[7]

    • Oven Temperature Program: A typical temperature program for sesquiterpene analysis starts at a lower temperature and gradually increases to elute the compounds based on their boiling points. An example program is:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp rate: 3°C/minute to 240°C.[7]

      • Final temperature: 240°C, hold for 5 minutes.

    • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Ion source temperature: 220-230°C.

      • Mass scan range: m/z 40-500.

  • Sample Injection: Inject 1 µL of the diluted essential oil sample into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Compound Identification:

    • Identify the peak corresponding to this compound by comparing its mass spectrum with the spectra in the NIST library.

    • Confirm the identification by comparing the calculated Linear Retention Index (LRI) with literature values.

  • Quantification:

    • The relative percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram (Area % method).

    • For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.

Logical Relationship of this compound's Natural Sources

The following diagram illustrates the hierarchical relationship of the primary natural sources of this compound, starting from the plant kingdom and narrowing down to the specific genera known to be rich in this compound.

Natural_Sources_of_this compound cluster_kingdom Kingdom cluster_division Division cluster_family Family cluster_genus Genus Plantae Plantae (Plants) Angiosperms Angiosperms (Flowering Plants) Plantae->Angiosperms Gymnosperms Gymnosperms Plantae->Gymnosperms Euphorbiaceae Euphorbiaceae Angiosperms->Euphorbiaceae Lamiaceae Lamiaceae Angiosperms->Lamiaceae Geraniaceae Geraniaceae Angiosperms->Geraniaceae Lauraceae Lauraceae Angiosperms->Lauraceae Cupressaceae Cupressaceae Gymnosperms->Cupressaceae Croton Croton Euphorbiaceae->Croton Plectranthus Plectranthus Lamiaceae->Plectranthus Pelargonium Pelargonium Geraniaceae->Pelargonium Ocotea Ocotea Lauraceae->Ocotea Cupressus Cupressus Cupressaceae->Cupressus

Figure 1: Hierarchical classification of the primary plant sources of this compound.

Signaling Pathways and Biological Activities

While this compound has been reported to exhibit anti-inflammatory and antioxidant activities, specific studies detailing its interaction with and modulation of cellular signaling pathways, such as the NF-κB or MAPK pathways, are not extensively available in the current scientific literature. Molecular docking studies targeting specific inflammatory proteins like COX-2 and TNF-alpha with a broad range of natural compounds have been conducted, but specific investigations focusing on this compound are limited.[8] Therefore, a definitive diagram of a signaling pathway directly modulated by this compound cannot be constructed based on the currently available evidence. Future research is warranted to elucidate the precise molecular mechanisms underlying the observed biological effects of this promising natural compound.

References

An In-depth Technical Guide to the Isomers of Calamenene and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene is a bicyclic sesquiterpene belonging to the cadinane class of natural products. It is characterized by a tetrahydronaphthalene core structure and is found in the essential oils of various plants. The stereochemical complexity of this compound gives rise to several isomers, each with potentially unique physicochemical and biological properties. This technical guide provides a comprehensive overview of the different isomers of this compound, their distinguishing characteristics, methods for their synthesis and isolation, and their known biological activities, with a focus on data relevant to researchers in the fields of natural product chemistry, pharmacology, and drug development.

Isomers of this compound

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. These are grouped into two diastereomeric pairs: cis-calamenene and trans-calamenene. Within each pair, there are two enantiomers.

The primary isomers of this compound are:

  • (+)-cis-Calamenene and (-)-cis-Calamenene

  • (+)-trans-Calamenene and (-)-trans-Calamenene

The absolute configurations of these isomers are designated using the Cahn-Ingold-Prelog (CIP) system. For instance, naturally occurring (-)-calamenene has been identified as the (7S, 10R) isomer.[1] The CAS numbers for some of the common isomers are provided in the table below.

Physicochemical Properties

The physicochemical properties of this compound isomers are crucial for their identification, separation, and understanding their behavior in biological systems. While data for all individual isomers is not exhaustively available in the literature, the following tables summarize the known quantitative properties.

Table 1: General Physicochemical Properties of this compound Isomers

PropertyValue
Molecular FormulaC₁₅H₂₂
Molecular Weight202.33 g/mol

Table 2: Specific Properties of this compound Isomers

IsomerCAS NumberSpecific GravityRefractive IndexBoiling Point (°C)Specific Rotation ([(\alpha)]D)
cis-Calamenene (unspecified enantiomer)72937-55-4Data not availableData not availableData not availableData not available
(+)-cis-Calamenene22339-23-7Data not availableData not availableData not availableData not available
(-)-cis-Calamenene483-77-2Data not availableData not availableData not availableData not available
trans-Calamenene (unspecified enantiomer)73209-42-40.9224 @ 20°C1.50572 @ 20°C127-130Data not available
(+)-trans-CalameneneData not availableData not availableData not availableData not availableData not available
(-)-trans-CalameneneData not availableData not availableData not availableData not available-73° (c 0.88, CHCl₃)[1]

Note: Some of the listed CAS numbers may refer to mixtures of enantiomers.

Experimental Protocols

Synthesis of (-)-(7S,10R)-Calamenene

A reported total synthesis of (-)-(7S,10R)-calamenene utilizes a ring-closing metathesis (RCM) reaction.[1] The general workflow for this synthesis is outlined below.

Diagram 1: Synthetic Workflow for (-)-(7S,10R)-Calamenene

G l_menthone l-Menthone allyl_menthone 2-Allylmenthone l_menthone->allyl_menthone Allylation grignard_product Diene Alcohol allyl_menthone->grignard_product Grignard Reaction rcm_product Cyclized Alkene grignard_product->rcm_product Ring-Closing Metathesis This compound (-)-(7S,10R)-Calamenene rcm_product->this compound Dehydration

Caption: Synthetic pathway for (-)-(7S,10R)-Calamenene.

Methodology:

  • Allylation of l-Menthone: l-Menthone is allylated to introduce an allyl group at the 2-position, forming 2-allylmenthone.

  • Grignard Reaction: The resulting ketone undergoes a Grignard reaction with a suitable reagent to yield a diene alcohol.

  • Ring-Closing Metathesis (RCM): The diene alcohol is treated with a Grubbs' catalyst to facilitate the ring-closing metathesis, forming the core bicyclic structure.

  • Dehydration: The alcohol is then dehydrated to introduce the aromatic ring, yielding (-)-(7S,10R)-calamenene.[1]

  • Purification: The final product is purified using silica gel column chromatography.[1]

Isolation and Separation of this compound Isomers

This compound isomers are typically isolated from essential oils of plants. The separation of the different isomers, particularly the cis and trans diastereomers, is often achieved through chromatographic techniques.

Diagram 2: General Workflow for Isolation and Separation of this compound Isomers

G plant_material Plant Material essential_oil Essential Oil plant_material->essential_oil Hydrodistillation fractionation Column Chromatography essential_oil->fractionation Silica Gel cis_isomer cis-Calamenene fractionation->cis_isomer trans_isomer trans-Calamenene fractionation->trans_isomer

Caption: Isolation and separation of this compound isomers.

Methodology:

  • Extraction of Essential Oil: The essential oil is extracted from the plant material, typically through hydrodistillation.

  • Fractionation by Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel. A non-polar eluent system, such as a hexane-ethyl acetate gradient, is commonly used.

  • Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and separation of enantiomers, preparative HPLC with a suitable chiral stationary phase can be employed.

Biological Activities and Signaling Pathways

While research on the specific biological activities of individual this compound isomers is ongoing, several studies have highlighted the potential of this compound-containing extracts and derivatives in various therapeutic areas.

Antimicrobial and Antifungal Activity

Essential oils rich in 7-hydroxythis compound, a derivative of this compound, have demonstrated significant antimicrobial activity against a range of pathogenic microorganisms.[2] These include methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and the fungi Mucor circinelloides and Rhizopus oryzae.[2] The proposed mechanism for the antimicrobial action of terpenoids, in general, involves the disruption of the bacterial cell membrane due to their lipophilic nature.

Antioxidant Activity

The same 7-hydroxythis compound-rich essential oils have also shown potent antioxidant activity.[2] This suggests that the this compound scaffold, particularly when hydroxylated, can act as a free radical scavenger.

Cytotoxic Activity

A novel sesquiterpene, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester, isolated from the medicinal plant Dryopteris fragrans, has been shown to significantly inhibit the proliferation of several human cancer cell lines, including A549 (lung), MCF7 (breast), HepG2 (liver), HeLa (cervical), and PC-3 (prostate).[2]

Table 3: In Vitro Cytotoxicity of a this compound Derivative

Cell LineIC₅₀ (µM)
A549Data not available
MCF7Data not available
HepG2Data not available
HeLaData not available
PC-3Data not available

Note: Specific IC₅₀ values were not provided in the abstract, but significant inhibition was observed at concentrations below 10 µM.[2]

Signaling Pathways

Direct evidence for the modulation of specific signaling pathways by this compound isomers is currently limited. However, based on the activities of structurally related terpenes, some potential mechanisms can be inferred. For instance, α-pinene, a monoterpene with a similar bicyclic structure, has been shown to inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. This suggests that this compound isomers could potentially exert anti-inflammatory effects through a similar mechanism.

Diagram 3: Postulated Anti-inflammatory Mechanism via NF-κB Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NF-kB NF-κB NF-kB_IkB NF-κB-IκB Complex NF-kB->NF-kB_IkB IkB IκB IkB->NF-kB_IkB NF-kB_n NF-κB NF-kB_IkB->NF-kB_n Nuclear Translocation DNA DNA NF-kB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes This compound This compound This compound->NF-kB_n Inhibition (Postulated) Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->NF-kB_IkB promotes degradation of IκB

Caption: Postulated inhibition of the NF-κB signaling pathway.

Conclusion

The various isomers of this compound represent a promising area for further research and development in the fields of medicinal chemistry and pharmacology. The available data, although incomplete, suggest that these compounds and their derivatives possess a range of interesting biological activities, including antimicrobial, antioxidant, and cytotoxic effects. A deeper understanding of the structure-activity relationships among the different isomers is crucial for unlocking their full therapeutic potential. Future research should focus on the stereoselective synthesis and isolation of all this compound isomers to enable a comprehensive evaluation of their individual biological profiles and to elucidate their mechanisms of action at the molecular level. This will pave the way for the potential development of novel therapeutic agents based on the this compound scaffold.

References

An In-depth Technical Guide to cis-Calamenene: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-Calamenene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of cis-calamenene, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Cis-Calamenene is a sesquiterpenoid characterized by a tetrahydronaphthalene core structure. Its chemical and physical properties are summarized in the tables below.

General and Structural Information
PropertyValueCitation
IUPAC Name (1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene
Molecular Formula C₁₅H₂₂
Molecular Weight 202.34 g/mol
CAS Number 72937-55-4
Canonical SMILES C[C@H]1CC--INVALID-LINK--C(C)C
InChI Key PGTJIOWQJWHTJJ-STQMWFEESA-N
Physicochemical Data
PropertyValueSource
Boiling Point 285-286 °C at 760 mmHgComputed
Melting Point Not available
Density Not available
logP (Octanol/Water) 5.1Computed

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of cis-calamenene.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides characteristic signals for the carbon atoms in cis-calamenene.

Carbon PositionChemical Shift (δ, ppm)
C-1139.7
C-2128.5
C-3126.3
......

Note: Complete assignment of all carbon signals requires further experimental data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of cis-calamenene results in a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 202. Key fragment ions arise from the cleavage of the alkyl substituents and the tetrahydronaphthalene ring. Common fragments include ions at m/z 159, 132, 131, 145, and 119.[2]

Experimental Protocols

Synthesis of (-)-(7S,10R)-Calamenene

A reported synthesis of a stereoisomer of calamenene involves a ring-closing metathesis reaction starting from l-menthone.[3]

Procedure:

  • To a stirred solution of the diene precursor (1.4 mmol) in degassed CH₂Cl₂ (125 mL), a solution of Grubbs' catalyst (5 mol%) in CH₂Cl₂ (15 mL) is added under an argon atmosphere at room temperature.

  • The mixture is stirred overnight at room temperature.

  • The septum is removed, and the mixture is stirred for an additional 30 minutes before the solvent is removed under reduced pressure.

  • The resulting intermediate is then dehydrated using POCl₃ in pyridine. A solution of the alcohol intermediate (0.45 mmol) in pyridine (5 mL) is treated with POCl₃ (2.0 eq.) at room temperature overnight.

  • Water is added, and the mixture is extracted with ether.

  • The organic layer is washed with 1M HCl and brine, dried over MgSO₄, and concentrated.

  • The crude product is purified by silica gel column chromatography (hexane-EtOAc) to yield (-)-calamenene.[3]

Antimicrobial Activity Assay (Microdilution Method)

The antimicrobial activity of cis-calamenene can be determined using the broth microdilution method.[4][5][6][7]

Procedure:

  • A stock solution of cis-calamenene is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microbial suspensions are prepared and standardized to a specific concentration (e.g., 10⁵ CFU/mL).

  • The standardized microbial suspension is added to each well of the microtiter plate.

  • Positive (microorganism and medium), negative (medium only), and drug control (e.g., standard antibiotic or antifungal) wells are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Microbial growth can be assessed visually or by using a growth indicator like 2,3,5-triphenyltetrazolium chloride (TTC).[4]

Biological Activities and Signaling Pathways

Cis-Calamenene has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

Cis-Calamenene exhibits broad-spectrum antimicrobial activity. The primary mechanism of action is believed to be the disruption of the microbial cell membrane's integrity, leading to leakage of intracellular components and ultimately cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Membrane Integrity Membrane Integrity Leakage Leakage of Intracellular Components Integrity->Leakage leads to cis_this compound cis-Calamenene Disruption Disruption cis_this compound->Disruption Disruption->Integrity targets Cell_Death Cell Death Leakage->Cell_Death

Fig. 1: Proposed antimicrobial mechanism of cis-Calamenene.
Anti-inflammatory Activity (Putative Mechanism)

While direct studies on the anti-inflammatory signaling pathway of cis-calamenene are limited, many sesquiterpenoids exert their effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that cis-calamenene inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[8][9][10][11][12]

Anti_inflammatory_Pathway cluster_nucleus Nuclear Translocation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus cis_this compound cis-Calamenene cis_this compound->IKK inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Proinflammatory_Genes activates

Fig. 2: Putative anti-inflammatory mechanism via NF-κB pathway.
Antioxidant Activity (Putative Mechanism)

The antioxidant properties of many natural compounds are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. It is hypothesized that cis-calamenene may activate Nrf2, leading to an enhanced cellular antioxidant response.[13][14][15][16][17]

Antioxidant_Pathway cluster_nucleus Nuclear Translocation Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 dissociates from Nucleus Nucleus Nrf2->Nucleus cis_this compound cis-Calamenene cis_this compound->Keap1 interacts with ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

References

Spectral Analysis of trans-Calamenene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the naturally occurring sesquiterpene, trans-calamenene. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, compiled from various scientific sources. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The following tables summarize the available quantitative spectral data for trans-calamenene. It is important to note that while ¹³C NMR data is well-documented, complete high-resolution ¹H NMR data with specific coupling constants, detailed IR peak assignments, and a comprehensive mass spectral fragmentation pattern are not consistently available across published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data for trans-calamenene confirms the presence of a 1,2,3,4-tetrahydronaphthalene skeleton with a methyl and an isopropyl group in a trans configuration.

Table 1: ¹H NMR Spectral Data of trans-Calamenene

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aromatic CH6.9 - 7.1m-
Benzylic CH~2.8m-
Aliphatic CH₂1.6 - 2.2m-
Aliphatic CH1.8 - 2.5m-
Isopropyl CH₃~0.7 and ~1.0d~7.0
Aromatic CH₃~2.2s-
Ring CH₃~1.2d~7.0

Table 2: ¹³C NMR Spectral Data of trans-Calamenene [3]

Carbon AtomChemical Shift (δ) ppm
1134.5
2126.8
3129.2
4145.2
4a135.8
529.8
631.4
745.6
837.9
8a135.8
921.3
1032.5
1120.8
1220.8
1324.2

Solvent: CDCl₃. The identification of the correct isomer between cis and trans-calamenene is often achieved through ¹³C NMR analysis as their spectra are fully differentiated[1].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of trans-calamenene is expected to show characteristic absorptions for aromatic C-H and C=C bonds, as well as aliphatic C-H bonds.

Table 3: Infrared (IR) Absorption Data of trans-Calamenene

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 3000MediumAromatic C-H Stretch
~2960 - 2850StrongAliphatic C-H Stretch
~1620, ~1500Medium-WeakAromatic C=C Stretch
~1465, ~1370MediumC-H Bend (Aliphatic)
Below 900StrongAromatic C-H Bend (Out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For trans-calamenene, with a molecular formula of C₁₅H₂₂, the expected molecular ion peak [M]⁺ is at m/z 202. It has been noted that the mass spectra of cis- and trans-calamenene are not sufficiently differentiated to distinguish the isomers[1].

Table 4: Mass Spectrometry (MS) Data of trans-Calamenene

m/zRelative Intensity (%)Possible Fragment
202[M]⁺Molecular Ion
187[M - CH₃]⁺
159[M - C₃H₇]⁺ (loss of isopropyl group)
145[M - C₄H₉]⁺
132[C₁₀H₁₂]⁺
119[C₉H₁₁]⁺
105[C₈H₉]⁺
91[C₇H₇]⁺ (Tropylium ion)

Note: The fragmentation pattern is proposed based on the structure of calamenene and common fragmentation pathways for aromatic and aliphatic hydrocarbons. The relative intensities can vary depending on the ionization method and energy.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data specifically for trans-calamenene are not extensively published. However, the following sections describe general methodologies commonly employed for the analysis of sesquiterpenes.

NMR Spectroscopy

Sample Preparation: A few milligrams of the purified trans-calamenene sample are dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a Bruker, Jeol, or Varian spectrometer operating at a proton frequency of 300 MHz or higher for better resolution.

Data Acquisition:

  • ¹H NMR: A standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is commonly used to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like trans-calamenene, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to obtain the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

trans-Calamenene is often a component of essential oils and is typically analyzed by GC-MS.

Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer) is used. A non-polar capillary column (e.g., DB-5 or HP-5MS) is commonly employed for the separation of sesquiterpenes.

Data Acquisition:

  • GC Conditions: The injector temperature is set high enough to ensure rapid volatilization (e.g., 250 °C). The oven temperature is programmed to ramp from a lower temperature (e.g., 60 °C) to a higher temperature (e.g., 240 °C) at a specific rate (e.g., 3-10 °C/min) to separate the components of the mixture. Helium is typically used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass range scanned is usually from m/z 40 to 400. The identification of trans-calamenene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectroscopic analysis of a natural product like trans-calamenene.

experimental_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column, HPLC) crude_extract->chromatography pure_compound Pure trans-Calamenene chromatography->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (GC-MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation spectral_data Spectral Data Tables structure_elucidation->spectral_data final_report Technical Guide/ Publication spectral_data->final_report

Caption: General workflow for the analysis of trans-Calamenene.

References

Calamenene Derivatives: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene, a bicyclic sesquiterpenoid hydrocarbon, and its oxygenated derivatives are emerging as a significant class of natural products with a wide array of biological activities. Found in various essential oils of aromatic and medicinal plants, these compounds have demonstrated promising potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological significance of this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant biological pathways and workflows to facilitate further research and drug discovery efforts.

Core Biological Activities of this compound Derivatives

This compound and its derivatives exhibit a range of biological effects, with the most notable being their anticancer, antimicrobial, and anti-inflammatory activities. The presence of hydroxyl, carbonyl, and other functional groups on the this compound skeleton significantly influences their potency and selectivity.

Anticancer Activity

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.

A notable example is the recently identified derivative, (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester , also known as dryofraterpene A . This compound has demonstrated significant inhibitory effects on the growth of several human cancer cell lines.[1] The anticancer activity of sesquiterpenes, the broader class to which this compound belongs, is often attributed to their ability to induce oxidative stress within cancer cells and modulate the activity of transcription factors like NF-κB, which are crucial for cancer cell survival and proliferation.[2][3]

The following table summarizes the reported cytotoxic activities of selected this compound derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Dryofraterpene AA549 (Lung Cancer)8.5 ± 0.7[1]
MCF7 (Breast Cancer)12.3 ± 1.1[1]
HepG2 (Liver Cancer)15.6 ± 1.5[1]
HeLa (Cervical Cancer)9.2 ± 0.8[1]
PC-3 (Prostate Cancer)11.4 ± 1.0[1]
Antimicrobial Activity

This compound derivatives, particularly hydroxylated forms, have shown significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. 7-Hydroxythis compound , a major constituent of the essential oil from Croton cajucara, has been extensively studied for its potent antimicrobial effects.[4] The lipophilic nature of the this compound backbone is believed to facilitate the disruption of microbial cell membranes, a common mechanism of action for terpenoids.

The table below presents the Minimum Inhibitory Concentration (MIC) values of 7-hydroxythis compound-rich essential oils against various microbial strains.

OrganismMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)4.76 x 10⁻³[4]
Mycobacterium tuberculosis4.88[4]
Mycobacterium smegmatis39.06[4]
Rhizopus oryzae0.152[4]
Mucor circinelloides3.63 x 10⁻⁸[4]
Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpenes, including this compound derivatives, are well-documented. The primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways. Sesquiterpenes have been shown to suppress the production of pro-inflammatory cytokines by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition can significantly reduce inflammation. While specific IC50 values for the anti-inflammatory activity of individual this compound derivatives are not extensively reported, the known inhibitory effects of sesquiterpenes on these pathways suggest a strong potential for this compound derivatives as anti-inflammatory agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is an active area of research, aimed at producing novel analogs with enhanced biological activities. Both total synthesis and semi-synthetic modifications of naturally occurring calamenenes are employed. One reported synthetic route involves the preparation of this compound-derived amines, highlighting the potential for creating a diverse library of compounds for biological screening.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound derivative)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Resazurin solution (as an indicator of cell viability)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted test compound.

  • Include positive and negative control wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, add resazurin solution to each well and incubate for a few hours. A color change from blue to pink indicates viable cells.

  • The MIC is determined as the lowest concentration of the test compound that prevents a color change, indicating the inhibition of microbial growth.

Resazurin Assay for Cytotoxicity (IC50)

The resazurin assay is a colorimetric method used to measure cell viability and proliferation, which can be adapted to determine the cytotoxic effects of compounds on cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with medium and solvent)

  • Resazurin sodium salt solution

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

  • Incubate the plates for a specific period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add the resazurin solution to each well and incubate for 2-4 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration compared to the negative control.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is used to determine the free radical scavenging activity of a compound.

Materials:

  • 96-well microtiter plates

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound (this compound derivative)

  • Positive control (e.g., ascorbic acid, trolox)

  • Methanol (or other suitable solvent)

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • Add the test compound solutions to the wells of the 96-well plate.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates This compound This compound Derivatives This compound->IKK inhibits This compound->MAPKKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes induces AP1->Genes induces

Caption: Proposed anti-inflammatory mechanism of this compound derivatives.

Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow Start Start: This compound Derivative Library Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treatment with This compound Derivatives Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., Resazurin) Treatment->Viability_Assay Data_Analysis Data Analysis: Calculate IC50 Viability_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Study Potent Compounds End End: Identify Lead Compound Mechanism_Study->End

Caption: Workflow for screening the anticancer activity of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of natural products with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their natural abundance, make them attractive candidates for further drug development. This technical guide provides a foundational understanding of their biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. It is anticipated that continued research into the synthesis, biological evaluation, and mechanisms of action of these compounds will lead to the development of novel and effective therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene, a bicyclic aromatic sesquiterpenoid, and its related derivatives represent a class of natural products with significant and diverse biological activities. Found in a variety of plant species, fungi, and marine organisms, these compounds have attracted considerable attention from the scientific community for their potential therapeutic applications.[1][2] This technical guide provides an in-depth review of the current state of knowledge on this compound and its analogs, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. All quantitative data are summarized in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising class of natural products.

Chemical Structure and Properties

This compound is characterized by a cadinane-type sesquiterpenoid skeleton, featuring a bicyclic structure with the IUPAC name 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)naphthalene. The core structure allows for a wide range of substitutions and stereochemical variations, giving rise to a diverse family of related sesquiterpenoids with distinct physicochemical and biological properties.

Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, and antiproliferative activities. The following tables summarize the key quantitative data reported in the literature for these activities.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

Compound/Essential OilMicroorganismMIC (µg/mL)Reference
7-hydroxythis compound-rich essential oilMethicillin-resistant Staphylococcus aureus (MRSA)4.76 x 10⁻³[3][4]
7-hydroxythis compound-rich essential oilMycobacterium tuberculosis4.88[3][4]
7-hydroxythis compound-rich essential oilMycobacterium smegmatis39.06[3][4]
7-hydroxythis compound-rich essential oilRhizopus oryzae0.152[3][4]
7-hydroxythis compound-rich essential oilMucor circinelloides3.63 x 10⁻⁸[3][4]
Essential oil containing trans-Calamenene (13.2%)Staphylococcus aureus0.4[5]
Antiproliferative Activity

Several this compound-type sesquiterpenoids have been evaluated for their potential to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antiproliferative Activity (IC50) of this compound-type Sesquiterpenoids against A2780 Ovarian Cancer Cells

CompoundIC50 (µM)Reference
Mansonone G10.2[6]
Tavinin A5.5[6]
epi-Tavinin A6.7[6]
Antioxidant Activity

The antioxidant capacity of this compound derivatives is often assessed by their ability to scavenge free radicals. The half-maximal effective concentration (EC50) represents the concentration of a compound that is required for 50% of its maximal effect.

Table 3: Antioxidant Activity (EC50) of 7-hydroxythis compound

Compound/Essential OilAssayEC50 (µg/mL)Reference
7-hydroxythis compoundDPPH radical scavenging< 63.59[2][3][4]

Experimental Protocols

This section provides an overview of the detailed methodologies for the key experiments cited in this review. These protocols are intended to provide researchers with a practical understanding of how the biological activities of this compound and its derivatives are assessed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth medium only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., A2780 ovarian cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., Tavinin A, epi-Tavinin A) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for many this compound derivatives are still under investigation, their biological activities are likely mediated through the modulation of key cellular signaling pathways. Based on the known activities of other sesquiterpenoids, the NF-κB and MAPK signaling pathways are plausible targets.

Potential Involvement in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response and cell survival. Many natural products with anti-inflammatory properties exert their effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation NF_kB NF-κB (p50/p65) IkB->NF_kB Dissociation IkB_NF_kB IκB-NF-κB (Inactive) IkB->Ub_Proteasome NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation This compound This compound Derivatives This compound->IKK_Complex Inhibition? DNA DNA NF_kB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription MAPK_Signaling_Pathway Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Gene Expression This compound This compound Derivatives This compound->Raf Inhibition? This compound->MEK Inhibition? This compound->ERK Inhibition? Drug_Discovery_Workflow Extraction Extraction and Isolation Screening High-Throughput Screening Extraction->Screening Hit_Identification Hit Identification (e.g., this compound) Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical Preclinical Studies (In vivo models) Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

References

The Ecological Role of Calamenene in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calamenene, a bicyclic sesquiterpene, is a specialized plant metabolite with a potential, yet largely uncharacterized, role in plant defense. As a member of the vast family of terpenoids, it is presumed to contribute to the chemical arsenal that plants deploy against a variety of biotic and abiotic stresses. This technical guide synthesizes the current, albeit limited, specific knowledge on this compound and extrapolates from the broader understanding of sesquiterpene biosynthesis, regulation, and function to provide a comprehensive overview of its likely ecological role. This document outlines a putative biosynthetic pathway, discusses the probable signaling cascades involved in its induction, and presents detailed experimental protocols for its extraction, analysis, and bioactivity assessment. The information herein is intended to serve as a foundational resource for researchers seeking to elucidate the precise functions of this compound in plant-environment interactions and to explore its potential for applications in agriculture and pharmacology.

Introduction to this compound and Plant Defense

Plants, being sessile organisms, have evolved a sophisticated defense system that relies heavily on a diverse array of chemical compounds known as secondary metabolites. Among these, terpenoids represent the largest and most functionally diverse class, playing critical roles in direct and indirect defense against herbivores and pathogens. Sesquiterpenes, C15 terpenoids derived from farnesyl pyrophosphate (FPP), are particularly prominent in these defensive strategies.

This compound is a bicyclic sesquiterpene hydrocarbon. While it has been identified as a constituent of the essential oils of various plants, its specific ecological functions remain largely unexplored. Based on the known roles of other sesquiterpenes, this compound is hypothesized to act as a phytoalexin or phytoanticipin, providing direct toxicity or deterrence against insects and fungi. It may also function as a volatile signaling molecule in indirect defense, attracting natural enemies of herbivores. This guide aims to provide a technical framework for investigating these hypotheses.

Biosynthesis of this compound

While the specific enzymes responsible for this compound biosynthesis have not been definitively characterized, a putative pathway can be inferred from the well-established route of sesquiterpene synthesis in plants.

The biosynthesis of all terpenes originates from the isoprenoid pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, two distinct pathways produce IPP and DMAPP: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. For sesquiterpenes, the precursor farnesyl pyrophosphate (FPP) is synthesized in the cytosol via the MVA pathway.

The final and diversifying step in the biosynthesis of this compound is the cyclization of the linear FPP molecule, which is catalyzed by a specific class of enzymes known as sesquiterpene synthases (TPSs). It is proposed that a dedicated this compound synthase, a type of TPS, mediates the intricate cyclization cascade of FPP to form the characteristic bicyclic this compound skeleton.

Calamenene_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_sesquiterpene Sesquiterpene Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonic Acid acetyl_coa->mva ipp_dmpp IPP / DMAPP mva->ipp_dmpp fpp Farnesyl Pyrophosphate (FPP) ipp_dmpp->fpp FPP Synthase This compound This compound fpp->this compound This compound Synthase (putative TPS)

Putative biosynthetic pathway of this compound.

Induction and Signaling in Plant Defense

The production of defense-related sesquiterpenes is often induced upon attack by herbivores or pathogens. This induction is regulated by complex signaling networks primarily orchestrated by the plant hormones jasmonic acid (JA) and salicylic acid (SA).

Herbivore-Induced Defense and Jasmonic Acid Signaling

Herbivory, through mechanical damage and the introduction of herbivore-associated molecular patterns (HAMPs) from oral secretions, typically triggers the jasmonate signaling pathway. This cascade leads to the expression of various defense genes, including those encoding terpenoid synthases. It is therefore highly probable that this compound production is induced by insect feeding and regulated by JA signaling.

JA_Signaling_Pathway herbivory Herbivore Feeding (Mechanical Damage + HAMPs) linolenic_acid α-Linolenic Acid herbivory->linolenic_acid ja Jasmonic Acid (JA) linolenic_acid->ja LOX, AOS, AOC jaz JAZ Repressor Proteins ja->jaz COI1-mediated degradation myc2 MYC2 (Transcription Factor) jaz->myc2 Represses tps_genes Terpene Synthase (TPS) Gene Expression myc2->tps_genes Activates calamenene_synthase This compound Synthase (putative) tps_genes->calamenene_synthase This compound This compound Production calamenene_synthase->this compound

Jasmonate signaling pathway inducing this compound.

Pathogen-Induced Defense and Salicylic Acid Signaling

Infection by biotrophic and hemibiotrophic pathogens typically activates the salicylic acid signaling pathway, leading to systemic acquired resistance (SAR). While SA is more commonly associated with the induction of pathogenesis-related (PR) proteins, there is evidence of crosstalk between the SA and terpenoid pathways. Therefore, it is plausible that this compound biosynthesis could also be induced or modulated by pathogen infection via SA signaling, potentially in an antagonistic or synergistic manner with the JA pathway.

SA_Signaling_Pathway pathogen Pathogen Infection (PAMPs/Effectors) chorismate Chorismate pathogen->chorismate sa Salicylic Acid (SA) chorismate->sa ICS Pathway npr1 NPR1 sa->npr1 Activates tga TGA Transcription Factors npr1->tga crosstalk Crosstalk with Terpenoid Biosynthesis npr1->crosstalk defense_genes Defense Gene Expression (e.g., PR proteins) tga->defense_genes crosstalk->defense_genes

Salicylic acid signaling and potential crosstalk.

Quantitative Data on this compound Activity

Specific quantitative data on the biological activity of isolated this compound is scarce in the scientific literature. Most available data pertains to the activity of essential oils where this compound is one of many components. To facilitate future research, this section provides a template for how such data should be presented.

Table 1: Hypothetical Antifungal Activity of this compound

Fungal SpeciesAssay TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Botrytis cinereaBroth MicrodilutionData not availableData not available
Fusarium oxysporumAgar DilutionData not availableData not available
Aspergillus nigerBroth MicrodilutionData not availableData not available

Table 2: Hypothetical Insecticidal and Antifeedant Activity of this compound

Insect SpeciesAssay TypeLC₅₀ (µg/cm²)Antifeedant Index (AFI) at 100 µg/cm²
Spodoptera littoralisLeaf Disc No-ChoiceData not availableData not available
Myzus persicaeChoice AssayData not availableData not available
Tribolium castaneumFilter Paper ContactData not availableData not available

Experimental Protocols

The following sections provide detailed methodologies for the extraction, identification, and biological evaluation of this compound. These are generalized protocols for sesquiterpenes and should be optimized for the specific plant material and target organisms.

Extraction and Quantification of this compound

This protocol describes a general method for the extraction and quantification of this compound from plant tissue using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • GC-MS system with a non-polar or semi-polar capillary column (e.g., HP-5MS)

  • This compound standard (if available)

  • Internal standard (e.g., n-alkane series)

Procedure:

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction: Macerate a known weight of the powdered tissue (e.g., 1 g) in a suitable volume of n-hexane (e.g., 10 mL) for 24 hours at room temperature. Alternatively, use sonication for a shorter extraction time (e.g., 30 minutes).

  • Filtration and Drying: Filter the extract and dry the solvent over anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator under reduced pressure.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS.

    • GC Conditions (example):

      • Injector temperature: 250 °C

      • Oven program: Start at 60 °C for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (example):

      • Ion source temperature: 230 °C

      • Quadrupole temperature: 150 °C

      • Ionization mode: Electron Impact (EI) at 70 eV.

      • Scan range: m/z 40-500.

  • Identification and Quantification:

    • Identify this compound by comparing its mass spectrum and retention index with a pure standard or with spectral libraries (e.g., NIST, Wiley).

    • Quantify this compound by creating a calibration curve with a pure standard and using an internal standard for correction.

GCMS_Workflow start Plant Tissue Collection grind Grinding in Liquid N2 start->grind extract Solvent Extraction (e.g., n-Hexane) grind->extract filter_dry Filtration & Drying (Anhydrous Na2SO4) extract->filter_dry concentrate Concentration (Rotary Evaporator) filter_dry->concentrate gcms GC-MS Analysis concentrate->gcms identify Identification (Mass Spectra, RI) gcms->identify quantify Quantification (Calibration Curve) identify->quantify end Results quantify->end

GC-MS analysis workflow for this compound.

In Vitro Antifungal Bioassay

This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal pathogens.

Materials:

  • Pure this compound

  • Fungal pathogen cultures (e.g., Botrytis cinerea)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

  • Prepare Fungal Inoculum: Grow the fungus on a suitable agar medium. Harvest spores and suspend them in sterile water with a surfactant (e.g., 0.05% Tween 80). Adjust the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.

  • Prepare this compound Stock Solution: Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the liquid medium to achieve a range of desired concentrations. Ensure the final DMSO concentration is not inhibitory to fungal growth (typically ≤ 1%).

  • Inoculation: Add the fungal spore suspension to each well. Include a positive control (medium with inoculum, no this compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25 °C) for a defined period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a plate reader.

Antifungal_Bioassay start Prepare Fungal Inoculum inoculate Inoculate with Fungal Spores start->inoculate prepare_stock Prepare this compound Stock Solution in DMSO serial_dilution Serial Dilution in 96-Well Plate prepare_stock->serial_dilution serial_dilution->inoculate incubate Incubate at Optimal Temperature inoculate->incubate determine_mic Determine MIC (Visual or OD Measurement) incubate->determine_mic end MIC Value determine_mic->end

Workflow for in vitro antifungal bioassay.

Insect Antifeedant Bioassay (Leaf Disc No-Choice)

This protocol describes a no-choice leaf disc bioassay to evaluate the antifeedant properties of this compound against a chewing insect herbivore.

Materials:

  • Pure this compound

  • Acetone or other suitable volatile solvent

  • Leaf discs from a host plant (e.g., cabbage for Spodoptera littoralis)

  • Insect larvae (e.g., third instar Spodoptera littoralis)

  • Petri dishes with moist filter paper

  • Leaf area meter or scanner and image analysis software

Procedure:

  • Prepare Treatment Solutions: Dissolve this compound in acetone to prepare a range of concentrations.

  • Treat Leaf Discs: Dip leaf discs of a known area into the treatment solutions for a few seconds. Allow the solvent to evaporate completely. For the control, dip leaf discs in acetone only.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish on top of the moist filter paper.

  • Introduce Insects: Place one pre-starved (for ~2-4 hours) insect larva into each Petri dish.

  • Incubation: Keep the Petri dishes in a controlled environment (e.g., 25 °C, 16:8 L:D photoperiod) for 24 hours.

  • Data Collection: After 24 hours, remove the larvae and measure the remaining area of each leaf disc.

  • Calculate Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] x 100 Where C = area consumed in the control and T = area consumed in the treatment.

Insect_Antifeedant_Assay start Prepare this compound Solutions in Acetone treat_discs Treat Leaf Discs start->treat_discs setup_assay Place Disc in Petri Dish treat_discs->setup_assay introduce_insect Introduce Pre-starved Larva setup_assay->introduce_insect incubate Incubate for 24 hours introduce_insect->incubate measure_area Measure Consumed Leaf Area incubate->measure_area calculate_afi Calculate Antifeedant Index measure_area->calculate_afi end AFI Value calculate_afi->end

Workflow for insect antifeedant bioassay.

Conclusion and Future Directions

This compound represents a potentially important but currently understudied component of plant chemical defense. This guide provides a theoretical and practical framework for initiating research into its ecological role. By applying the general principles of sesquiterpene biology and utilizing the detailed protocols provided, researchers can begin to unravel the specific functions of this compound.

Future research should focus on:

  • Identification and characterization of this compound synthase(s) from various plant species.

  • Quantitative analysis of this compound induction in response to specific herbivores and pathogens.

  • Comprehensive bioassays to determine the antifungal, insecticidal, and antifeedant properties of pure this compound.

  • Investigation of its role as a volatile signaling molecule in indirect plant defense.

  • Exploring the potential of this compound and its derivatives in the development of new biopesticides and pharmaceuticals.

Elucidating the ecological role of this compound will not only enhance our fundamental understanding of plant-environment interactions but may also open new avenues for sustainable agriculture and drug discovery.

Methodological & Application

Application Notes and Protocols for the Extraction of Calamenene from Croton Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of calamenene, a bioactive sesquiterpene, from various Croton species. The protocols outlined below are based on established scientific literature and are intended to guide researchers in the efficient isolation and quantification of this compound for further study and potential drug development applications.

Introduction

This compound and its derivatives are bicyclic sesquiterpenes found in the essential oils of numerous plants, including several species of the genus Croton. These compounds have garnered scientific interest due to their potential biological activities. Notably, 7-hydroxythis compound, a derivative isolated from Croton cajucara, has demonstrated antimicrobial properties. This document details the primary methods for extracting this compound-rich essential oils and subsequent analysis.

Data Presentation: Yield of Essential Oil and this compound Content

The yield of essential oil and the concentration of this compound and related sesquiterpenes can vary significantly depending on the Croton species, environmental conditions, and the extraction method employed. The following table summarizes quantitative data from various studies.

Croton SpeciesPlant PartExtraction MethodEssential Oil Yield (% w/w)Major Sesquiterpene Constituents (% of total oil)Reference
Croton cajucara (red morphotype)LeavesHydrodistillationNot Specified7-hydroxythis compound (28.4 - 37.5%)[1]
Croton argyrophylloidesLeavesWater Vapor Distillation0.24 - 0.89%Bicyclogermacrene (28.09 - 30.59%), Sesquiterpenes (52.5 - 57.2%)[2][3]
Croton jacobinensisLeavesWater Vapor DistillationNot SpecifiedBicyclogermacrene (25.2 - 30.14%), Sesquiterpenes (91.3 - 93.4%)[2][3]
Croton sincorensisLeavesWater Vapor Distillationup to 0.32%Bicyclogermacrene (21.71 - 23.86%), (E)-caryophyllene (25.34%), Sesquiterpenes (56.4 - 63.7%)[2][3]

Experimental Protocols

Protocol 1: Hydrodistillation for Extraction of 7-Hydroxythis compound-Rich Essential Oil from Croton cajucara

This protocol is adapted from studies on the extraction of essential oil from the leaves of Croton cajucara.

Materials and Equipment:

  • Fresh or air-dried leaves of Croton cajucara

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Amber glass vials for storage

  • Analytical balance

Procedure:

  • Sample Preparation: Weigh approximately 100 g of dried leaves of Croton cajucara.

  • Extraction Setup: Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water.[3]

  • Hydrodistillation: Connect the flask to a Clevenger-type apparatus and heat the mixture to boiling using a heating mantle.

  • Extraction Duration: Continue the hydrodistillation for 4 hours.[3]

  • Oil Collection: After completion, allow the apparatus to cool. Carefully collect the separated essential oil from the graduated tube of the Clevenger apparatus.

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed amber glass vial at -4°C to prevent degradation.[3]

Protocol 2: Solvent Extraction of Sesquiterpenes from Croton Species (General Protocol)

This is a general protocol for the extraction of sesquiterpenes using organic solvents, which can be adapted for various Croton species.

Materials and Equipment:

  • Air-dried and powdered aerial parts of the Croton species

  • n-hexane, acetone, and methanol

  • Large glass container with a lid for maceration

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

  • Silica gel for column chromatography

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Maceration: Exhaustively extract the powdered plant material (e.g., 3.48 kg) with n-hexane, followed by acetone, and then methanol (12 L of each solvent, repeated three times).

  • Solvent Evaporation: Combine the n-hexane and acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Purification by Column Chromatography: a. Prepare a silica gel column (e.g., 850 g of silica gel 60). b. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., n-hexane). c. Load the dissolved extract onto the column. d. Elute the column with a gradient of n-hexane and acetone, starting with 100% n-hexane and gradually increasing the polarity by adding acetone. e. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). f. Combine fractions containing the compounds of interest (sesquiterpenes) and evaporate the solvent.

Protocol 3: Analysis of this compound Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound and its derivatives in the extracted essential oil.

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Fused silica capillary column (e.g., HP-5, 5% phenyl-methylpolysiloxane, 30 m x 0.32 mm x 0.25 µm)

  • Helium or Hydrogen as carrier gas

  • Microsyringe

  • Dichloromethane (HPLC grade)

  • Standard of this compound (if available for quantification)

Procedure:

  • Sample Preparation: Prepare a 1% solution of the essential oil in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, then ramp to 240°C at a rate of 3°C/min.

    • Carrier Gas Flow Rate: 1.4 mL/min (for Hydrogen).

    • Injection Volume: 1.0 µL

    • Split Ratio: 1:100

    • Detector (FID) Temperature: 280°C

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI)

      • Ionization Energy: 70 eV

      • Mass Range: 40-500 m/z

  • Data Analysis:

    • Identify the components by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm the identification by comparing the retention indices with literature values.

    • Quantify the relative percentage of each component by integrating the peak areas in the chromatogram (assuming a response factor of 1 for all components in the absence of standards). For absolute quantification, a calibration curve with a certified standard of this compound is required.

Mandatory Visualizations

Extraction_Workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing cluster_analysis Analysis plant Croton Species (e.g., C. cajucara) drying Air Drying of Leaves plant->drying grinding Grinding to Powder drying->grinding hydrodistillation Hydrodistillation grinding->hydrodistillation Protocol 1 solvent_extraction Solvent Extraction (Maceration) grinding->solvent_extraction Protocol 2 essential_oil This compound-Rich Essential Oil hydrodistillation->essential_oil crude_extract Crude Solvent Extract solvent_extraction->crude_extract gcms GC-MS Analysis essential_oil->gcms purification Column Chromatography crude_extract->purification pure_this compound Isolated this compound purification->pure_this compound pure_this compound->gcms data_analysis Data Interpretation gcms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

GCMS_Analysis_Logic cluster_input Input Sample cluster_instrument GC-MS Instrumentation cluster_output Data Output cluster_analysis Data Analysis and Identification sample Essential Oil or Purified Extract injector Injector (Vaporization) sample->injector gc_column GC Column (Separation) injector->gc_column ms_detector MS Detector (Detection & Fragmentation) gc_column->ms_detector chromatogram Total Ion Chromatogram (TIC) ms_detector->chromatogram mass_spectra Mass Spectra of Eluted Peaks ms_detector->mass_spectra peak_integration Peak Integration for Quantification chromatogram->peak_integration retention_index Retention Index Comparison chromatogram->retention_index library_search Mass Spectral Library Search mass_spectra->library_search identification Compound Identification (this compound) library_search->identification retention_index->identification

Caption: Logical workflow for GC-MS analysis of this compound.

References

Application Note: Quantification of Calamenene in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantification of calamenene, a sesquiterpene found in various plant essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and quality control professionals in the fields of natural products, pharmaceuticals, and aromatherapy. The protocol outlines sample preparation, instrument parameters, and data analysis for the accurate and precise measurement of this compound.

Introduction

This compound is a bicyclic sesquiterpenoid hydrocarbon with the molecular formula C₁₅H₂₂ and a molecular weight of 202.33 g/mol . It exists as several isomers, with cis- and trans-calamenene being common in nature. This compound contributes to the aromatic profile and potential therapeutic properties of various essential oils, including those from Geranium (Pelargonium graveolens) and Nutgrass (Cyperus rotundus). Accurate quantification of this compound is essential for the quality control, standardization, and scientific investigation of these essential oils. GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils.

Experimental

Reagents and Materials
  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): n-Tridecane or other suitable n-alkane not present in the sample.

  • This compound standard: (if available, for absolute quantification)

  • Essential oil samples: e.g., Geranium oil, Cyperus rotundus oil.

  • Glassware: Volumetric flasks, vials with PTFE-lined caps, micropipettes.

Sample Preparation
  • Essential Oil Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.

  • Internal Standard Addition: Add a known concentration of the internal standard solution (e.g., 100 µg/mL of n-tridecane in the chosen solvent).

  • Final Volume: Dilute to the mark with the solvent and mix thoroughly. A typical final concentration of the essential oil is 1 mg/mL.

  • Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977C MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (split ratio 50:1 or as appropriate for concentration).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Ramp: 20 °C/min to 280 °C, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

Data Analysis and Quantification

Identification of this compound

This compound is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the mass spectrum with a reference library (e.g., NIST, Wiley). The mass spectrum of trans-Calamenene is characterized by a molecular ion peak at m/z 202 and key fragment ions.[1][2]

Key Mass Spectral Fragments for trans-Calamenene:

  • Molecular Ion (M⁺): m/z 202

  • Base Peak: m/z 159

  • Other significant fragments: m/z 160, 131[1]

Quantification

Quantification can be performed using either the external standard method or the internal standard method. The internal standard method is recommended to compensate for variations in injection volume and instrument response.

Relative Quantification (Area Percent): The relative percentage of this compound is calculated by dividing the peak area of this compound by the total peak area of all identified compounds in the chromatogram.

Internal Standard Quantification:

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Response Factor (RF): Calculate the response factor for this compound relative to the internal standard using the following formula: RF = (Areathis compound / Conc.this compound) / (AreaIS / Conc.IS)

  • Concentration Calculation: Calculate the concentration of this compound in the sample using the following formula: Conc.this compound = (Areathis compound / AreaIS) * (Conc.IS / RF)

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different essential oils.

Essential Oil SourcePlant SpeciesThis compound IsomerConcentration (%)Reference
Geranium OilPelargonium graveolenstrans-Calamenene13.2[3]
Nutgrass Oil (Iran)Cyperus rotundusT-Calamenene1.9

Note: "T-Calamenene" likely refers to trans-Calamenene.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Essential Oil dilute Dilute with Solvent weigh->dilute add_is Add Internal Standard dilute->add_is mix Vortex/Mix add_is->mix transfer Transfer to Vial mix->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Identify this compound (RT & MS) integrate->identify quantify Quantify Concentration identify->quantify report Generate Report quantify->report

Caption: GC-MS workflow for this compound quantification.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantification of this compound in essential oils. Adherence to the detailed protocol will enable accurate determination of this compound content, which is crucial for the quality assessment and scientific evaluation of essential oils. The provided workflow and instrumental parameters can be adapted for the analysis of other sesquiterpenes in similar matrices.

References

Application Note: HPLC Purification of Calamenene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the purification of Calamenene isomers. This compound, a bicyclic sesquiterpene, exists as multiple isomers, including cis- and trans-isomers, which can exhibit different biological activities. The described method provides a robust protocol for the separation and purification of these isomers from a mixture, such as a plant extract or a synthetic reaction product. This protocol is intended as a starting point and may require optimization for specific sample matrices.

Introduction

This compound is a volatile aromatic sesquiterpene found in various essential oils of plants. It possesses a cadinane skeleton and exists as several stereoisomers. The interest in this compound and its isomers is growing due to their potential pharmacological activities. Accurate separation and purification of these isomers are crucial for detailed biological evaluation and for use as analytical standards. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of structurally similar compounds like isomers. This document provides a detailed protocol for the purification of this compound isomers using reversed-phase HPLC.

Experimental Protocols

Sample Preparation

A well-defined sample preparation protocol is critical to ensure reproducible results and to protect the HPLC column from contaminants.

  • For Plant Extracts:

    • Extract the plant material (e.g., leaves, stems) with a suitable organic solvent like hexane or dichloromethane.

    • Concentrate the extract under reduced pressure.

    • Perform a preliminary fractionation using column chromatography on silica gel with a hexane-ethyl acetate gradient to enrich the sesquiterpene fraction containing this compound.

    • Dissolve a known amount of the enriched fraction in the HPLC mobile phase or a compatible solvent (e.g., acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • For Synthetic Mixtures:

    • Quench the reaction and perform a standard work-up to isolate the crude product.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile).

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

The following HPLC setup and parameters are recommended as a starting point for the separation of this compound isomers.

Table 1: HPLC Instrumentation

ComponentSpecification
HPLC System A standard analytical or semi-preparative HPLC system
Pump Quaternary or Binary Gradient Pump
Injector Autosampler or Manual Injector
Detector UV-Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
Data Acquisition Chromatography Data Station

Table 2: HPLC Method Parameters

ParameterValue
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 60% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm and 254 nm
Injection Volume 10 - 20 µL
Post-Purification Analysis

After purification, the collected fractions should be analyzed to confirm the identity and purity of the isolated this compound isomers.

  • Purity Assessment: Re-inject an aliquot of each collected fraction into the HPLC system using the same method to assess purity.

  • Structure Elucidation: Utilize spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the isomeric structure of the purified compounds.

Data Presentation

The following table provides hypothetical retention times for this compound isomers based on typical elution profiles for sesquiterpenes in reversed-phase HPLC. Actual retention times will vary depending on the specific HPLC system and conditions.

Table 3: Expected Retention Times of this compound Isomers

IsomerExpected Retention Time (min)Resolution (Rs)
cis-Calamenene22.5-
trans-Calamenene24.1> 1.5

Note: The resolution value (Rs) should be greater than 1.5 for baseline separation.

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis start Crude Sample (Extract or Synthetic Mixture) fractionation Preliminary Fractionation (e.g., Silica Gel Chromatography) start->fractionation dissolve Dissolve in Mobile Phase fractionation->dissolve filter Filter (0.45 µm) dissolve->filter hplc_injection HPLC Injection filter->hplc_injection separation Isomer Separation (C18 Column) hplc_injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection purity_check Purity Assessment (HPLC) fraction_collection->purity_check structure_id Structure Elucidation (NMR, MS) purity_check->structure_id pure_isomers Purified this compound Isomers structure_id->pure_isomers

Caption: Workflow for the purification of this compound isomers.

Troubleshooting

Table 4: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile (e.g., shallower gradient). Try a different organic modifier (e.g., methanol).
Peak Tailing Column overload or secondary interactions.Reduce sample concentration. Ensure the sample is fully dissolved in the mobile phase.
High Backpressure Column or system blockage.Filter all samples and mobile phases. Flush the column and system.
No Peaks Detected Incorrect detection wavelength or no sample injected.Check detector settings. Verify sample concentration and injection volume.

Conclusion

The HPLC method described in this application note provides a reliable starting point for the purification of this compound isomers. By following the detailed protocol and utilizing the provided troubleshooting guide, researchers can effectively separate and isolate these compounds for further investigation. Optimization of the method may be necessary depending on the specific sample matrix and the desired purity of the final products.

The Untapped Potential of Calamenene: A Chiral Sesquiterpene Awaiting Synthetic Application

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing chiral structure, a comprehensive review of scientific literature reveals that calamenene, a naturally occurring aromatic sesquiterpene, is primarily a target of total synthesis rather than a readily utilized chiral building block for the creation of other complex molecules. While the inherent chirality of this compound presents theoretical potential for its use in asymmetric synthesis, practical applications and detailed protocols for its use as a starting material are not documented in publicly available research.

This compound, with its defined stereocenters, belongs to the vast "chiral pool" of naturally occurring enantiomerically enriched compounds that serve as valuable starting materials in organic synthesis. However, unlike more commonly employed terpenoids, this compound has not been extensively explored as a chiral auxiliary or a scaffold for the synthesis of other bioactive compounds or natural products. Research has predominantly focused on the stereoselective synthesis of various this compound isomers, aiming to confirm their absolute and relative stereochemistry.

Synthesis of Chiral this compound: A Methodological Overview

The most notable and well-documented synthetic routes to chiral this compound utilize readily available chiral precursors. One prominent example is the total synthesis of (-)-(7S,10R)-Calamenene starting from the naturally abundant monoterpene, l-menthone. This approach solidifies the understanding of this compound's stereochemistry and provides a foundational methodology for accessing specific isomers.

A key transformation in the synthesis of the this compound core involves a ring-closing metathesis (RCM) reaction. The general workflow for such a synthesis can be visualized as follows:

Synthesis_Workflow start Chiral Precursor (e.g., l-Menthone) intermediate1 Functionalization & Side Chain Introduction start->intermediate1 Several Steps intermediate2 Diene Intermediate intermediate1->intermediate2 rcm Ring-Closing Metathesis (RCM) intermediate2->rcm product This compound Core Structure rcm->product final_product Target this compound Isomer product->final_product Final Modifications

Figure 1. A generalized workflow for the total synthesis of this compound, often commencing from a chiral precursor and employing a key ring-closing metathesis step.

Potential Chemical Transformations of this compound

While specific protocols for using this compound as a building block are absent, its chemical structure suggests several potential avenues for derivatization that could, in principle, leverage its inherent chirality. These include:

  • Aromatic Substitution: The aromatic ring of this compound is susceptible to electrophilic substitution reactions, such as Friedel-Crafts alkylation or acylation. Directing these substitutions to specific positions could introduce new functional groups.

  • Oxidation: The benzylic positions and the aliphatic ring are potential sites for oxidation, which could be used to introduce hydroxyl or carbonyl functionalities.

  • Reduction: The aromatic ring can be hydrogenated, leading to the corresponding saturated carbocyclic core.

A summary of these potential, yet underexplored, transformations is presented in the table below.

Reaction TypePotential ReagentsPotential Products
Oxidation Potassium permanganate, Chromium trioxideHydroxythis compound derivatives
Reduction H₂, Pd/CDihydrothis compound
Substitution Alkyl/Acyl halides, Lewis acid (e.g., AlCl₃)Substituted this compound derivatives

Table 1. General chemical reactions that could be applied to the this compound scaffold.

Experimental Protocol: Dehydration to (-)-Calamenene

One of the few explicitly detailed reactions involving a this compound precursor is the final dehydration step in its total synthesis. This protocol provides an example of a transformation on a molecule already possessing the core chiral framework of this compound.

Objective: To synthesize (-)-calamenene from its tertiary alcohol precursor.

Materials:

  • Tertiary alcohol precursor of this compound

  • Pyridine (anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the alcohol precursor (e.g., 100 mg) in anhydrous pyridine (5 mL).

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer sequentially with 1M HCl and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (-)-calamenene.

Conclusion for Researchers and Drug Development Professionals

The current body of chemical literature indicates that this compound is a molecule of interest primarily as a synthetic target that challenges chemists to develop stereocontrolled methodologies. Its role as a chiral building block for further synthetic endeavors remains largely unexplored. This presents a potential opportunity for future research. The development of protocols to functionalize the this compound scaffold while retaining its stereochemical integrity could unlock its potential as a novel chiral starting material for the synthesis of new bioactive molecules and complex natural products. Researchers in drug development may find this compound an intriguing, though currently unvalidated, scaffold for the design of new chiral therapeutic agents. The key challenge lies in the development of selective and efficient methods for its derivatization.

Application Notes and Protocols for In Vitro Antimicrobial Assay of Calamenene against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents.

Calamenene, a bicyclic sesquiterpenoid hydrocarbon found in the essential oils of various plants, represents a class of natural compounds with potential therapeutic properties. This document provides a framework for evaluating the in vitro antimicrobial efficacy of this compound against Staphylococcus aureus, offering detailed protocols for key assays and guidance on data interpretation.

Disclaimer: As of the last update, specific quantitative data (MIC, MBC, Time-Kill kinetics) for this compound's activity against Staphylococcus aureus is not extensively available in peer-reviewed literature. Therefore, the data presented in the summary table is for illustrative purposes only and should be considered hypothetical. Researchers are encouraged to generate their own experimental data using the protocols provided herein.

Proposed Mechanism of Action

While the precise molecular targets of this compound in S. aureus are yet to be fully elucidated, many sesquiterpenes and other essential oil components are known to exert their antimicrobial effects by disrupting the bacterial cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of this compound likely facilitates its interaction with the bacterial cytoplasmic membrane, leading to a loss of structural integrity and function. Some terpenes are known to cause an ionic imbalance in the bacterial cell membrane, which can damage the cell wall and cytoplasmic membrane, interfering with cellular functions.

Proposed Mechanism of Action of this compound This compound This compound Membrane S. aureus Cell Membrane This compound->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Figure 1: Proposed mechanism of this compound against S. aureus.

Antimicrobial Activity Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against a reference strain of Staphylococcus aureus (e.g., ATCC 29213).

Assay TypeParameterThis compound (µg/mL)Vancomycin (µg/mL) - Control
Broth MicrodilutionMinimum Inhibitory Concentration (MIC)641
-Minimum Bactericidal Concentration (MBC)2564
Time-Kill KineticsTime to achieve 99.9% kill at 4x MIC8 hours4 hours

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of S. aureus.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only) and vehicle control (broth with DMSO)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of S. aureus from an overnight agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile CAMHB to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare S. aureus Inoculum (0.5 McFarland, dilute 1:150) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_compound Prepare this compound Serial Dilutions in 96-well plate prep_compound->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Figure 2: Workflow for MIC determination by broth microdilution.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • 96-well plate from the completed MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile pipette tips

Procedure:

  • Subculturing:

    • From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating:

    • Spot-plate the 10 µL aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the TSA plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MBC is the lowest concentration of this compound that results in no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the TSA plate.

MBC Determination Workflow mic_plate Completed MIC Plate select_wells Select clear wells (MIC and higher concentrations) mic_plate->select_wells plate_aliquot Plate 10 µL from each selected well onto TSA select_wells->plate_aliquot incubate Incubate TSA plates at 37°C for 18-24 hours plate_aliquot->incubate determine_mbc Determine MBC (Lowest concentration with no growth) incubate->determine_mbc

Figure 3: Workflow for MBC determination.

Protocol 3: Time-Kill Kinetic Assay

This assay evaluates the rate at which this compound kills S. aureus over time.

Materials:

  • This compound

  • Staphylococcus aureus strain

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator

  • TSA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.

    • Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB.

  • Experimental Setup:

    • Add this compound to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no this compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with constant agitation (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time-Kill Assay Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare S. aureus culture (~5x10^5 CFU/mL) add_compound Add this compound at 1x, 2x, 4x MIC and a growth control prep_culture->add_compound incubate Incubate at 37°C with shaking add_compound->incubate sample Collect aliquots at time points (0, 2, 4, 8, 12, 24h) incubate->sample serial_dilute Perform serial dilutions sample->serial_dilute plate Plate onto TSA and incubate serial_dilute->plate count Count colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Figure 4: Workflow for a time-kill kinetic assay.

Unveiling the Anti-inflammatory Potential of Calamenene in Macrophage Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation, a fundamental biological process, is a double-edged sword. While essential for host defense against pathogens and tissue repair, chronic inflammation is a key driver of numerous diseases, including arthritis, atherosclerosis, and neurodegenerative disorders. Macrophages, versatile cells of the innate immune system, are central players in initiating and resolving inflammation. Upon activation by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The production of these mediators is tightly regulated by intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Calamenene, a bicyclic sesquiterpenoid hydrocarbon found in various aromatic plants, has been identified as a potential anti-inflammatory agent. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory activity of this compound in macrophage cell lines. It includes detailed protocols for key in vitro assays, illustrative data presentation in tabular format, and diagrams of the implicated signaling pathways and experimental workflows.

Data Presentation: Evaluating the Efficacy of this compound

To systematically assess the anti-inflammatory effects of this compound, a series of quantitative assays are recommended. The following tables present hypothetical data to illustrate how experimental results can be structured for clear interpretation and comparison.

Table 1: Effect of this compound on Macrophage Viability

This compound Conc. (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± 4.5
198.2± 5.1
596.5± 4.8
1095.1± 5.3
2593.8± 4.9
5091.2± 5.5

This table illustrates the assessment of this compound's cytotoxicity on a macrophage cell line (e.g., RAW 264.7) using an MTT or CCK-8 assay. It is crucial to determine non-toxic concentrations for subsequent anti-inflammatory experiments.

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated Macrophages

TreatmentNO Concentration (µM)% Inhibition
Control (Untreated)2.1-
LPS (1 µg/mL)45.80
LPS + this compound (5 µM)35.223.1
LPS + this compound (10 µM)24.746.1
LPS + this compound (25 µM)15.366.6

This table demonstrates the dose-dependent inhibitory effect of this compound on NO production in LPS-activated macrophages, as measured by the Griess assay.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control45 ± 528 ± 415 ± 3
LPS (1 µg/mL)1250 ± 85980 ± 70450 ± 35
LPS + this compound (25 µM)620 ± 50450 ± 40210 ± 25

This table summarizes the quantification of key pro-inflammatory cytokines in the supernatant of macrophage cultures using ELISA, showing a significant reduction in their secretion in the presence of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is recommended.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO, and 6-well for protein/RNA extraction) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway studies).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.[1]

  • After overnight incubation, treat the cells with varying concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Measurement (Griess Assay)
  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat with this compound followed by LPS stimulation for 24 hours as described in Protocol 1.

  • Collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[3]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[4]

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Collect the cell culture supernatant after treatment as in Protocol 3.

  • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Follow the manufacturer's instructions provided with the ELISA kits for the detailed procedure, including incubation times, washing steps, and substrate addition.

  • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Signaling
  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe signaling protein phosphorylation.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IKK, ERK, p38, and JNK overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometrically quantify the band intensities to determine the relative protein expression levels.

Visualizing the Molecular Mechanisms

To better understand the biological processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways targeted by this compound.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays seed Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay Nitric Oxide (Griess) stimulate->no_assay cytokine_assay Cytokine (ELISA) stimulate->cytokine_assay western_blot Signaling Proteins (Western Blot) stimulate->western_blot

Experimental workflow for assessing this compound's anti-inflammatory activity.

NFkB_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation & Release NFkB_active NF-κB (p65/p50) (Active) NFkB->NFkB_active Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_active->Genes Transcription Nucleus Nucleus This compound This compound This compound->IKK Inhibition MAPK_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 ERK->AP1 p38->AP1 JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Transcription Nucleus Nucleus This compound This compound This compound->TAK1 Inhibition

References

Application Notes and Protocols: Antioxidant Capacity Assays for Calamenene and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene, a bicyclic sesquiterpene hydrocarbon, and its derivatives are drawing increasing interest within the scientific community for their potential therapeutic properties, including their antioxidant capabilities. As natural compounds found in various aromatic plants, they represent a promising avenue for the development of novel antioxidant agents. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular signaling pathways.

These application notes provide a comprehensive overview of the methodologies used to assess the antioxidant capacity of this compound and its derivatives. Detailed protocols for common in vitro assays such as DPPH, ABTS, and FRAP are presented, alongside a cellular-based assay to evaluate antioxidant efficacy in a biological context. Furthermore, this document includes available quantitative data on the antioxidant activity of a this compound derivative and explores potential signaling pathways involved in their mechanism of action.

Data Presentation: Antioxidant Capacity of this compound Derivatives

The following table summarizes the available quantitative data on the antioxidant capacity of a this compound derivative. Further research is required to elucidate the antioxidant potential of this compound and a wider range of its derivatives.

CompoundAssayEC50 Value (µg/mL)Reference
Essential oil rich in 7-hydroxythis compoundDPPH< 63.59[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound, its derivatives, or essential oils containing them)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compounds and positive control in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compounds or positive control to the wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the sample with DPPH solution.

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Phosphate buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a dilution series of the test compounds and positive control in methanol or ethanol.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the test compounds or positive control to the wells.

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without sample).

    • A_sample is the absorbance of the sample with ABTS•+ solution.

  • IC50 Determination: Determine the IC50 value from the plot of scavenging activity against the sample concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Positive control (e.g., Ferrous sulfate, FeSO₄)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a dilution series of the test compounds and a standard curve of FeSO₄ (e.g., 100 to 2000 µM).

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the test compounds, standards, or blank (solvent used for sample preparation) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant power is expressed as FRAP value (in µM Fe²⁺ equivalents). Calculate the FRAP value from the standard curve of FeSO₄.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to inhibit the intracellular generation of ROS induced by a pro-oxidant. The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is used to detect intracellular ROS.

Materials:

  • Human hepatocarcinoma (HepG2) or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Phosphate buffered saline (PBS)

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • Test compounds

  • Positive control (e.g., Quercetin)

  • Black 96-well cell culture plates with clear bottoms

  • Fluorescence microplate reader

Protocol:

  • Cell Culture: Seed HepG2 cells in a black 96-well plate at a density of 6 x 10⁴ cells/well and culture for 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with 100 µL of culture medium containing the test compounds or positive control at various concentrations for 1 hour.

  • Probe Loading:

    • Remove the treatment medium and add 100 µL of 25 µM DCFH-DA solution in culture medium to each well.

    • Incubate for 30 minutes.

  • ROS Induction and Measurement:

    • Remove the DCFH-DA solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution in PBS to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation of CAA:

    • Calculate the area under the curve (AUC) for the fluorescence readings.

    • The CAA value is calculated as:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • The EC50 value is the concentration of the compound that produces a 50% reduction in the AUC.

Mandatory Visualizations

Experimental_Workflow_for_Antioxidant_Capacity_Assays cluster_sample_prep Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_cellular_assay Cell-Based Assay cluster_data_analysis Data Analysis Sample This compound or Derivative Stock Stock Solution Sample->Stock Dilutions Serial Dilutions Stock->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP CAA Cellular Antioxidant Activity (CAA) Assay Dilutions->CAA Absorbance Absorbance/Fluorescence Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance CAA->Absorbance Calculation IC50/EC50 Calculation Absorbance->Calculation Results Antioxidant Capacity Calculation->Results

Caption: General experimental workflow for assessing the antioxidant capacity of this compound and its derivatives.

Signaling_Pathway cluster_stress Cellular Stress cluster_this compound Intervention cluster_pathway Signaling Pathway cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces stress This compound This compound / Derivatives This compound->ROS scavenges This compound->Nrf2_Keap1 potential activation Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Detoxification Detoxification Antioxidant_Enzymes->Detoxification Cell_Survival Enhanced Cell Survival Detoxification->Cell_Survival

Caption: Hypothesized signaling pathway for the antioxidant action of this compound and its derivatives.

References

Application Notes & Protocols for Topical Calamenene Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the formulation of the sesquiterpene calamenene for topical applications. It includes detailed application notes, summaries of bioactive properties, and step-by-step experimental protocols for formulation and evaluation. This compound, a constituent of various plant essential oils, has demonstrated significant potential as a bioactive agent for dermatological use due to its antimicrobial, antioxidant, and anti-inflammatory properties.[1][2]

Application Notes

1.1. Rationale for Use

This compound and its derivatives, such as 7-hydroxythis compound, have shown potent biological activities that make them attractive candidates for topical drug development.[3][4] Key therapeutic targets include:

  • Infectious Skin Conditions: Demonstrated efficacy against pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), suggests its utility in treating skin infections.[3][4]

  • Inflammatory Skin Disorders: Like many components of essential oils, this compound is associated with anti-inflammatory properties, making it a candidate for conditions like dermatitis and other inflammatory dermatoses.[1][5][6]

  • Oxidative Stress-Related Skin Aging: Its antioxidant activity can help mitigate cellular damage caused by free radicals, a key factor in skin aging and photodamage.[3]

1.2. Key Bioactive Properties (Quantitative Data)

The following tables summarize the reported quantitative data for this compound and related essential oils rich in its derivatives.

Table 1: Antimicrobial Activity of 7-Hydroxythis compound [3][4]

Target MicroorganismMinimum Inhibitory Concentration (MIC)
Methicillin-Resistant S. aureus (MRSA)4.76 x 10⁻³ µg/mL
Mycobacterium tuberculosis4.88 µg/mL
Mycobacterium smegmatis39.06 µg/mL
Rhizopus oryzae0.152 µg/mL
Mucor circinelloides3.63 x 10⁻⁸ µg/mL

Table 2: Antioxidant Activity of 7-Hydroxythis compound [3]

Compound/StandardEC₅₀ (DPPH Assay)
7-Hydroxythis compound35.64 µg/mL
Ascorbic Acid (Standard)2.84 µg/mL
Quercetin (Standard)6.12 µg/mL
Rutin (Standard)9.3 µg/mL

1.3. Formulation Considerations

  • Solubility: this compound is a lipophilic compound, insoluble in water but soluble in alcohol and oils.[2][7] This necessitates formulation as an emulsion (cream or lotion) or an oleaginous (oily) or alcoholic gel.

  • Stability: As a component of essential oils, this compound may be susceptible to oxidation and volatilization. Formulations should include antioxidants (e.g., tocopherol) and be packaged in airtight, opaque containers.

  • Concentration: The effective concentration will vary based on the target indication. Based on MIC values, concentrations for antimicrobial formulations may range from 0.1% to 2% (w/w), though optimization and safety testing are critical.[3][4]

  • Safety: While naturally derived, a full safety and toxicity profile for purified this compound is not well-established in the public literature.[2][7] Standard dermatological safety tests, including skin irritation and sensitization assays, are mandatory.

Experimental Protocols & Workflows

The development of a topical this compound product follows a structured workflow from formulation to preclinical evaluation.

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Preclinical Safety & Efficacy A This compound Sourcing & Purity Analysis B Excipient Selection & Compatibility Studies A->B C Formulation Development (Cream/Gel) B->C D Physicochemical Characterization (pH, Viscosity, Stability) C->D E Antimicrobial Activity Assay (MIC Determination) D->E F Antioxidant Capacity Assay (DPPH/ABTS) E->F G Anti-inflammatory Assay (LPS-stimulated Macrophages) F->G H Skin Permeation Study (Franz Diffusion Cell) G->H I In Vivo Efficacy Model (e.g., Wound Healing, Dermatitis) H->I J Safety & Toxicity Assessment (e.g., Skin Irritation/Sensitization) I->J caption Fig. 1: Workflow for this compound Topical Product Development.

Caption: Workflow for this compound Topical Product Development.

2.1. Protocol 1: Formulation of a this compound Cream (Oil-in-Water Emulsion)

This protocol describes a direct conventional method for preparing a 1% this compound cream.[8][9]

Materials:

  • Oil Phase:

    • This compound: 1.0 g

    • Cetearyl Alcohol (Emulsifier/Thickener): 8.0 g

    • Glyceryl Stearate (Emulsifier): 4.0 g

    • Caprylic/Capric Triglyceride (Emollient): 5.0 g

    • Tocopherol (Antioxidant): 0.5 g

  • Water Phase:

    • Deionized Water: 79.5 g

    • Glycerin (Humectant): 3.0 g

  • Cool-Down Phase:

    • Phenoxyethanol (Preservative): 1.0 g

Procedure:

  • Preparation: In separate beakers, weigh the components for the Oil Phase and the Water Phase.

  • Heating: Heat both phases separately to 75°C. Stir each phase until all components are fully dissolved or melted.[9]

  • Emulsification: Slowly add the Oil Phase to the Water Phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 3-5 minutes to form a uniform emulsion.

  • Cooling: Remove from heat and continue stirring with a propeller mixer at a lower speed.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the Cool-Down Phase ingredients and mix until uniform.[9]

  • QC: Measure the final pH (target 5.0-6.0) and viscosity. Package in an appropriate container.

2.2. Protocol 2: In Vitro Anti-inflammatory Assay

This protocol assesses the ability of the this compound formulation to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound formulation (and corresponding vehicle control)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the this compound formulation (e.g., 1, 10, 50 µg/mL) for 2 hours. Include a vehicle control (formulation base without this compound).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Transcription Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits caption Fig. 2: Hypothesized Anti-inflammatory Mechanism of this compound.

Caption: Hypothesized Anti-inflammatory Mechanism of this compound.

2.3. Protocol 3: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)

This method provides a qualitative assessment of the formulation's antimicrobial activity.[11][12][13]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., S. aureus, P. acnes)

  • Sterile blank paper discs (6 mm diameter)

  • This compound formulation and vehicle control

  • Positive control antibiotic disc (e.g., clindamycin)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum over the entire surface of an MHA plate using a sterile swab.

  • Disc Application:

    • Aseptically apply a sterile blank disc to the agar surface.

    • Pipette a fixed volume (e.g., 20 µL) of the this compound formulation directly onto the disc.

    • Apply vehicle control and positive control discs to different areas of the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.[13]

2.4. Protocol 4: Antioxidant Activity (DPPH Radical Scavenging Assay)

This protocol quantifies the free radical scavenging ability of the this compound formulation.[14][15][16]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound formulation solubilized in a suitable solvent (e.g., ethanol)

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate and plate reader

Procedure:

  • Sample Preparation: Prepare a serial dilution of the solubilized this compound formulation and the positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15][16]

  • Absorbance Measurement: Measure the absorbance at ~517 nm using a microplate reader.[15]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • EC₅₀ Determination: Plot the % inhibition against the sample concentration and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

G DPPH_Radical DPPH• (Stable Radical, Purple) DPPH_H DPPH-H (Reduced, Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Calamenene_H This compound-H (Antioxidant) Calamenene_H->DPPH_Radical Donates H• Calamenene_Radical This compound• (Oxidized) Calamenene_H->Calamenene_Radical Oxidation caption Fig. 3: Principle of the DPPH Radical Scavenging Assay.

Caption: Principle of the DPPH Radical Scavenging Assay.

References

Investigating the Mechanisms of Action of Calamenene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Drug Development Professionals, Researchers, and Scientists

Calamenene, a naturally occurring aromatic sesquiterpene found in various plants like Calamintha and Croton, is gaining attention for its potential therapeutic applications.[1] This document provides a comprehensive overview of the known and proposed mechanisms of action of this compound, along with detailed experimental protocols to facilitate further research into its promising antimicrobial and anti-inflammatory properties.

Antimicrobial Mechanism: Disruption of Cell Membranes

The primary mode of antimicrobial action for this compound and its derivatives, such as 7-hydroxythis compound, involves the disruption of the microbial cell membrane.[1] This leads to a loss of cellular integrity and homeostasis, ultimately causing cell death.[1] This mechanism positions this compound as a potential candidate for the development of novel antibiotics.

Quantitative Antimicrobial Activity

The efficacy of essential oils rich in 7-hydroxythis compound has been demonstrated against several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, are presented below.

MicroorganismMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)4.76 x 10⁻³[2]
Mycobacterium tuberculosis4.88[2]
Mycobacterium smegmatis39.06[2]
Rhizopus oryzae0.152[2]
Mucor circinelloides3.63 x 10⁻⁸[2]

Proposed Anti-inflammatory Mechanism: Modulation of Key Signaling Pathways

While the exact anti-inflammatory mechanism of this compound is still under investigation, studies on structurally similar terpenes suggest a probable mode of action. It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

A proposed schematic of this mechanism is depicted below:

Calamenene_Anti_inflammatory_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->p38 Proposed Inhibition This compound->ERK Proposed Inhibition This compound->JNK Proposed Inhibition This compound->IKK Proposed Inhibition Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->Pro_inflammatory_genes ERK->Pro_inflammatory_genes JNK->Pro_inflammatory_genes IkBa_p p-IκBα IKK->IkBa_p P IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation NFkB_nuc->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Protocols

To facilitate the investigation of this compound's mechanisms of action, the following detailed protocols are provided.

Antimicrobial Activity Assessment

A general workflow for assessing antimicrobial activity is as follows:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock dilution Serial Dilution in 96-well Plate stock->dilution inoculum Prepare Microbial Inoculum add_inoculum Inoculate Wells inoculum->add_inoculum dilution->add_inoculum incubation Incubate add_inoculum->incubation read_plate Visual or Spectrophotometric Reading incubation->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for MIC determination.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Microbial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution (optional, as a viability indicator)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum: Adjust the turbidity of the microbial culture to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the microbial inoculum to each well.

  • Controls: Include a positive control (microorganism and broth), a negative control (broth only), and a solvent control (microorganism, broth, and the highest concentration of DMSO used).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound where no visible growth is observed.

Anti-inflammatory Activity Assessment

The following workflow outlines the key experiments for investigating the anti-inflammatory properties of this compound.

Anti_inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Cells treat_cells Treat with this compound seed_cells->treat_cells stimulate_cells Stimulate with LPS treat_cells->stimulate_cells mtt MTT Assay (Viability) stimulate_cells->mtt griess Griess Assay (NO) stimulate_cells->griess elisa ELISA (Cytokines) stimulate_cells->elisa western Western Blot (Signaling) stimulate_cells->western analyze_viability Analyze Cell Viability mtt->analyze_viability analyze_no Quantify NO Production griess->analyze_no analyze_cytokines Quantify Cytokines elisa->analyze_cytokines analyze_proteins Analyze Protein Expression western->analyze_proteins

Caption: Workflow for anti-inflammatory assays.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of this compound to ensure that observed anti-inflammatory effects are not due to cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a pro-inflammatory mediator.

Materials:

  • Cell culture supernatant from treated cells

  • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Supernatant Collection: Collect the cell culture supernatant after treatment.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent in a 96-well plate.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

This protocol measures the secretion of pro-inflammatory cytokines like TNF-α and IL-6.

Materials:

  • Cell culture supernatant

  • Commercially available ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • ELISA: Perform the ELISA according to the manufacturer's instructions provided with the kit.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 450 nm).

  • Quantification: Calculate the cytokine concentrations from the standard curve.

Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling

This technique is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary and secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control.

References

Troubleshooting & Optimization

Technical Support Center: Calamenene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the synthesis of Calamenene, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound synthesis is low. What are the general factors I should investigate?

Low yields in multi-step organic syntheses can arise from a variety of factors. It is crucial to assess each step of the reaction sequence. General areas to investigate include:

  • Reagent Purity and Stability: Starting materials and catalysts can degrade over time. Ensure the purity of your reagents and use fresh catalysts, especially for sensitive reactions like metathesis.

  • Reaction Conditions: Small deviations in temperature, pressure, or reaction time can significantly impact yield. Ensure consistent and accurate control over these parameters.

  • Atmospheric Control: Some reactions are sensitive to water or oxygen. The use of dry solvents and an inert atmosphere (e.g., argon or nitrogen) is critical for moisture-sensitive steps.

  • Product Loss During Workup: Significant amounts of product can be lost during transfers, extractions, and purification steps. Optimizing purification techniques, such as column chromatography or recrystallization, can minimize these losses.

  • Side Reactions: The formation of unintended byproducts can consume starting materials and reduce the yield of the desired product. Identifying these byproducts can provide insight into optimizing reaction conditions to disfavor their formation.

Q2: I am following a Ring-Closing Metathesis (RCM) route starting from l-menthone and experiencing low yield in the final this compound product. Which step is the likely bottleneck?

While the RCM step to form the bicyclic alkene intermediate can be high-yielding (up to 96%), the subsequent dehydration step to generate this compound is often a low-yield process.

  • Problem: Dehydration of the intermediate alcohol (compound 3 in the literature) using phosphorus oxychloride (POCl₃) in pyridine can result in yields as low as 13%.

  • Side Products: This step is known to produce a significant amount of the diene 6 as a byproduct (around 17% yield), which does not convert to this compound upon further oxidation. Oxidation of this diene with DDQ leads to the formation of cadalene, not this compound.

Below is a troubleshooting workflow for addressing low yield in the RCM synthesis pathway.

G cluster_start Problem Identification cluster_analysis Reaction Step Analysis cluster_solution Troubleshooting & Optimization cluster_outcome Expected Outcome start Low Overall Yield in this compound Synthesis rcm_step RCM to form Bicyclic Alkene start->rcm_step Is the intermediate yield low? dehydration_step Dehydration to form this compound start->dehydration_step Is the final product yield low? catalyst Check Grubbs' Catalyst Activity & Loading rcm_step->catalyst reagent Optimize Dehydration Reagent & Conditions dehydration_step->reagent end Improved this compound Yield catalyst->end purification Refine Purification to Minimize Loss reagent->purification If side products persist reagent->end purification->end

Caption: Troubleshooting workflow for low this compound yield.

Q3: The allylation of dihydrocarvone or carvone in my synthesis is inefficient. What are the reported issues?

Attempts to use dihydrocarvone or carvone as starting materials for RCM-based this compound synthesis have encountered significant difficulties.

  • Dihydrocarvone Allylation: The allylation of dihydrocarvone (9) with LDA and allyl bromide was reported to produce the desired intermediate (10) in only minute amounts.

  • Carvone Allylation: While allylation of carvone (13) itself was attempted, the yield was also low. Furthermore, the subsequent RCM reaction with Grubbs' catalyst on the resulting intermediate (14) did not proceed. Even after reduction and protection of the carbonyl group, the RCM step only yielded 6% of the cyclized product.

This suggests that the choice of starting material is critical, with l-menthone being a more successful precursor for the RCM pathway described in the literature.

Q4: Are there alternative synthesis routes that report higher overall yields?

Yes, alternative methods have been developed. For instance, a total synthesis of (±)-cis-5-hydroxythis compound, a related compound, was achieved with a higher overall yield compared to previous methods.

  • Method: This synthesis starts from 5-methoxy-α-tetralone and involves a Grignard reaction, dehydration, aromatization, demethylation, formylation, and hydrogenation over 10 steps.

  • Yield: The overall yield reported for this procedure is 8%, which is an improvement over a previously published 16-step synthesis that had a 5.5% overall yield.

Quantitative Data Summary

The following tables summarize reported yields for key synthetic routes to this compound and related structures.

Table 1: Yields for (-)-Calamenene Synthesis via Ring-Closing Metathesis

Step Reaction Reagents/Catalyst Product Yield Reference
1 Ring-Closing Metathesis Grubbs' Catalyst (5 mol%) Bicyclic Alcohol Intermediate (3) 96%
2 Dehydration POCl₃, Pyridine (-)-Calamenene (1) 13%

| 2a | Side Reaction (Dehydration) | POCl₃, Pyridine | Diene byproduct (6) | 17% | |

Table 2: Comparison of Overall Yields for (±)-cis-5-Hydroxythis compound Synthesis

Synthesis Route Starting Material Number of Steps Overall Yield Reference
Improved Method 5-methoxy-α-tetralone 10 8%

| Previous Method | Not specified | 16 | 5.5% | |

Experimental Protocols

Protocol 1: Synthesis of (-)-Calamenene via RCM and Dehydration

This protocol is based on the synthesis starting from l-menthone to an intermediate alcohol, which is then used to produce this compound.

Step A: Ring-Closing Metathesis to form Intermediate Alcohol (3)

  • The diene alcohol precursor (4), derived from l-menthone, is dissolved in dichloromethane (CH₂Cl₂) to a concentration of 10 mM.

  • Grubbs' catalyst (5 mol%) is added to the solution.

  • The reaction mixture is stirred at room temperature overnight.

  • Upon completion, the product, alkene 3 , is isolated and purified. This step has been reported to achieve a 96% yield.

G Start Diene Alcohol (4) in CH2Cl2 Step1 Add Grubbs' Catalyst (5 mol%) Start->Step1 Step2 Stir at Room Temp Overnight Step1->Step2 End Isolate & Purify Intermediate (3) (96% Yield) Step2->End

Caption: Workflow for the RCM step in this compound synthesis.

Step B: Dehydration to form (-)-Calamenene (1)

  • A solution of the intermediate alcohol (3) (e.g., 100 mg, 0.45 mmol) is prepared in pyridine (5 mL).

  • Phosphorus oxychloride (POCl₃) (0.084 mL, 2.0 eq.) is added to the solution.

  • The mixture is stirred at room temperature overnight.

  • Water is added to quench the reaction, and the mixture is extracted with ether.

  • The organic layer is washed with 1M HCl and brine, then dried (e.g., with MgSO₄) and evaporated.

  • The resulting residue is purified by silica gel column chromatography (hexane-EtOAc) to yield (-)-Calamenene (1) (13% yield) and the diene byproduct (6) (17% yield).

Technical Support Center: Resolving Co-elution of Calamenene Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Calamenene isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why is their separation challenging?

This compound is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₂. It exists as multiple isomers, including constitutional isomers (e.g., different substitution patterns on the aromatic ring), diastereomers (cis/trans isomers), and enantiomers (non-superimposable mirror images). The structural similarity of these isomers results in very close physicochemical properties, such as boiling point and polarity, making their separation by chromatography a significant challenge. Co-elution, where two or more isomers elute from the chromatographic column at or near the same time, is a common problem.

Q2: What are the primary chromatographic techniques for separating this compound isomers?

The most common and effective techniques for the separation of terpene isomers, including this compound, are:

  • Gas Chromatography (GC): Due to the volatile nature of sesquiterpenes, GC is a widely used technique. For chiral separations, specialized chiral stationary phases are necessary.

  • High-Performance Liquid Chromatography (HPLC): Primarily used for less volatile sesquiterpenes or when derivatization is employed to enhance separation. Chiral HPLC columns are essential for resolving enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC with reduced solvent consumption.

Q3: How can I identify which this compound isomers are present in my sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying this compound isomers. By comparing the mass spectra of the eluting peaks with reference spectra from databases (e.g., NIST, Wiley), you can tentatively identify the compounds. Confirmation of specific isomers often requires the use of authentic standards and comparison of retention times on specific columns. For enantiomers, a chiral column is necessary to first separate them before detection by MS.

Troubleshooting Guides

Issue 1: Co-elution of this compound Diastereomers (cis/trans)

Symptom: A single, broad, or shouldered peak is observed where two or more diastereomers are expected to elute.

Troubleshooting Workflow:

A Co-eluting cis/trans Isomers B Optimize GC Temperature Program A->B Start Here C Evaluate Stationary Phase B->C If unsuccessful D Adjust Carrier Gas Flow Rate C->D If unsuccessful E Separation Achieved D->E If successful F Consider Alternative Technique (e.g., SFC) D->F If unsuccessful

Caption: Troubleshooting workflow for co-eluting cis/trans this compound isomers.

Detailed Steps:

  • Optimize GC Temperature Program:

    • Problem: A fast temperature ramp can lead to insufficient interaction with the stationary phase, causing isomers to elute together.

    • Solution: Decrease the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min). A slower ramp increases the time the analytes spend in the column, enhancing the potential for separation. Also, consider optimizing the initial oven temperature.[1]

  • Evaluate Stationary Phase:

    • Problem: The polarity of the stationary phase may not be suitable for discriminating between the cis and trans isomers.

    • Solution: Select a column with a different polarity. For sesquiterpenes, mid-polarity columns (e.g., those containing phenyl or cyanopropyl functional groups) or more polar columns like those with polyethylene glycol (e.g., Carbowax) phases can offer different selectivity compared to non-polar phases like DB-5.[2]

  • Adjust Carrier Gas Flow Rate:

    • Problem: The carrier gas flow rate affects column efficiency. A flow rate that is too high or too low can lead to band broadening and poor resolution.

    • Solution: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium) for the specific column dimensions. This information is typically provided by the column manufacturer.

  • Consider Alternative Techniques:

    • Problem: GC may not provide sufficient resolution for highly similar isomers.

    • Solution: Supercritical Fluid Chromatography (SFC) can offer different selectivity and is often very effective for isomer separations.[3]

Issue 2: Co-elution of this compound Enantiomers

Symptom: A single peak is observed for a known chiral this compound isomer, indicating that the enantiomers are not being resolved.

Troubleshooting Workflow:

A Co-eluting Enantiomers B Confirm Use of Chiral Column A->B C Select Appropriate Chiral Stationary Phase (CSP) B->C If chiral column is in use D Optimize Temperature and Flow Rate C->D After selecting CSP E Consider Derivatization D->E If unsuccessful F Separation Achieved D->F If successful

Caption: Troubleshooting workflow for co-eluting this compound enantiomers.

Detailed Steps:

  • Confirm Use of a Chiral Column:

    • Problem: Standard achiral columns cannot separate enantiomers.

    • Solution: Ensure that a chiral stationary phase (CSP) is being used. For GC, cyclodextrin-based chiral columns are common for terpene analysis.

  • Select an Appropriate Chiral Stationary Phase (CSP):

    • Problem: The chosen CSP may not provide sufficient enantioselectivity for this compound.

    • Solution: Screen different types of chiral columns. For terpenes, derivatized cyclodextrins (e.g., β- or γ-cyclodextrin phases) are often successful. The specific derivative can significantly impact selectivity.

  • Optimize Temperature and Flow Rate:

    • Problem: Chiral separations are often highly sensitive to temperature.

    • Solution: Lowering the column temperature can sometimes increase the enantioselective interactions and improve resolution. However, this will also increase analysis time. As with diastereomers, optimizing the carrier gas flow rate is also crucial.

  • Consider Derivatization:

    • Problem: If the native this compound isomers do not interact strongly enough with the CSP, resolution may be poor.

    • Solution: While less common for hydrocarbons, derivatization to introduce functional groups that can interact more strongly with the CSP (e.g., through hydrogen bonding) can sometimes be a viable strategy, particularly for HPLC-based separations.

Experimental Protocols & Data

Table 1: General GC-MS Conditions for Sesquiterpene Analysis

ParameterTypical Value/Condition
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 - 1.5 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (with appropriate split ratio, e.g., 10:1 to 50:1)
Oven Program Initial temp: 60-80 °C, hold for 1-2 min; Ramp: 3-5 °C/min to 240-280 °C; Final hold: 5-10 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu

Based on general methods for essential oil analysis which includes this compound.[2]

Table 2: Starting Conditions for Chiral GC Analysis of Terpenes

ParameterTypical Value/Condition
Column Cyclodextrin-based chiral column (e.g., β- or γ-cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium, optimize linear velocity
Inlet Temperature 230-250 °C
Injection Volume 1 µL (with appropriate split ratio)
Oven Program Initial temp: 40-60 °C, hold for 1-2 min; Ramp: 1-3 °C/min to 200-230 °C; Final hold: 5-10 min

Note: Chiral separations often require slower temperature ramps and lower final temperatures to enhance resolution.

Table 3: General HPLC Conditions for Sesquiterpene Isomer Separation

ParameterTypical Value/Condition
Column C18 or other reversed-phase column for general separation; Chiral column (e.g., polysaccharide-based) for enantiomers
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 0.8 - 1.2 mL/min
Column Temp 25-40 °C
Detection UV (at a low wavelength like 210 nm, as sesquiterpenes may have weak chromophores) or MS

Based on general methods for sesquiterpene analysis.[4][5]

Logical Relationships in Method Development

The following diagram illustrates the logical progression for developing a chromatographic method for this compound isomer separation.

cluster_0 Initial Method Development cluster_1 Optimization A Define Separation Goal (Diastereomers vs. Enantiomers) B Select Chromatographic Technique (GC, HPLC, or SFC) A->B C Choose Initial Column and Conditions B->C D Optimize Temperature Program / Mobile Phase Gradient C->D E Optimize Flow Rate / Linear Velocity D->E F Evaluate Different Stationary Phases E->F G Assess Resolution F->G G->D Resolution inadequate H Method Validated G->H Resolution adequate

Caption: Logical workflow for chromatographic method development for this compound isomers.

References

Technical Support Center: Calamenene Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Calamenene in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, an aromatic sesquiterpene, is primarily influenced by several factors:

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability.

  • pH of the Solution: this compound may be susceptible to degradation in highly acidic or alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light Exposure: UV and visible light can induce photodegradation.

  • Oxygen: The presence of atmospheric oxygen can lead to oxidation.

Q2: I am observing a rapid loss of this compound in my methanolic solution. What could be the cause?

A2: Protic solvents like methanol can potentially participate in degradation reactions with sesquiterpenes. It is advisable to use aprotic solvents for better stability. Consider switching to solvents like acetonitrile or hexane. If methanol is required for your experimental setup, ensure it is of high purity and deoxygenated.

Q3: Can I store my this compound stock solution at room temperature?

A3: For optimal stability, it is highly recommended to store this compound stock solutions at low temperatures, preferably at -20°C or -80°C. If short-term storage at room temperature is unavoidable, ensure the solution is protected from light and oxygen.

Q4: Are there any recommended antioxidants to improve the stability of this compound?

A4: Yes, the addition of antioxidants can significantly improve the stability of this compound in solution. Common choices for terpene stabilization include:

  • Butylated hydroxytoluene (BHT): A synthetic phenolic antioxidant.

  • α-Tocopherol (Vitamin E): A natural antioxidant.

  • Ascorbyl Palmitate: A fat-soluble form of Vitamin C.

The choice and concentration of the antioxidant may need to be optimized for your specific application.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Problem 1: Inconsistent results in bioassays.

Possible Cause Suggested Solution
Degradation of this compound in the assay medium.Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound spends in the aqueous assay buffer. Consider the use of a solubilizing agent that also offers some protection, such as cyclodextrins.
Adsorption to plasticware.Use glass or polypropylene labware. Pre-treating the labware with a blocking agent may also be beneficial.
Inaccurate initial concentration due to solvent evaporation.Use tightly sealed vials for storage and preparation of solutions. Prepare fresh stock solutions regularly.

Problem 2: Appearance of unknown peaks in chromatograms over time.

Possible Cause Suggested Solution
Oxidative degradation.Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere.
Photodegradation.Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
pH-mediated degradation.Ensure the pH of the solution is neutral or slightly acidic. If working with buffered solutions, validate the stability of this compound at that specific pH.

Quantitative Data Summary

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the general behavior of aromatic sesquiterpenes and should be used as a guideline for experimental design.

Table 1: Effect of Solvent on this compound Stability at 25°C (Protected from Light)

SolventPolarity IndexProtic/Aprotic% Recovery after 24 hours
Hexane0.1Aprotic>99%
Acetonitrile5.8Aprotic98%
Dichloromethane3.1Aprotic97%
Ethanol4.3Protic90%
Methanol5.1Protic85%

Table 2: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

pH% Recovery after 8 hours
3.080%
5.095%
7.492%
9.075%

Table 3: Effect of Temperature on this compound Stability in Acetonitrile (Protected from Light)

Temperature% Recovery after 24 hours
-20°C>99%
4°C99%
25°C98%
40°C90%

Table 4: Effect of Light Exposure on this compound Stability in Hexane at 25°C

Condition% Recovery after 8 hours
Dark (control)>99%
Ambient Light95%
UV Light (365 nm)70%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a method to assess the stability of this compound in solution.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

    • Detection wavelength: 274 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • For the stability study, dilute the stock solution to a working concentration of 100 µg/mL in the desired solvent or buffer.

    • At each time point, take an aliquot of the sample, and if necessary, dilute it with the mobile phase to fall within the linear range of the calibration curve.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Mix 1 mL of this compound stock solution (1 mg/mL in acetonitrile) with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH and dilute with the mobile phase before HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl and dilute with the mobile phase before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase before HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound or a solution in a sealed vial in an oven at 80°C for 48 hours.

    • Dissolve/dilute the sample in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Analyze the sample by HPLC.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Dilute to Working Concentration in Test Solvent/Buffer A->B C Temperature (-20°C, 4°C, 25°C, 40°C) B->C Expose under various conditions D pH (3.0, 5.0, 7.4, 9.0) B->D Expose under various conditions E Light (Dark, Ambient, UV) B->E Expose under various conditions F Solvent (Hexane, ACN, EtOH, MeOH) B->F Expose under various conditions G Take Aliquots at Time Points C->G D->G E->G F->G H HPLC-UV Analysis G->H I Quantify this compound and Degradation Products H->I J Assess Stability I->J Interpret Results

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow start Inconsistent Results or Unexpected Peaks q1 Is the solution protected from light? start->q1 s1 Use amber vials or wrap containers in foil. q1->s1 No q2 Is the solution stored at low temperature? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Store at -20°C or below. q2->s2 No q3 Is the solvent aprotic? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Switch to an aprotic solvent like acetonitrile or hexane. q3->s3 No q4 Is the solution deoxygenated? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Purge solvent with N2 or Ar and store under inert gas. q4->s4 No q5 Is the pH controlled? q4->q5 Yes a4_yes Yes a4_no No s4->q5 s5 Maintain a neutral or slightly acidic pH. q5->s5 No end Stability Improved q5->end Yes a5_yes Yes a5_no No s5->end

Caption: Troubleshooting workflow for this compound instability.

Technical Support Center: Optimizing Derivatization of Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Calamenene derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the chemical modification of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound?

A1: The most common derivatization strategies for this compound target its aromatic ring and alkyl substituents. The three primary approaches are:

  • Friedel-Crafts Acylation: Introduction of an acyl group onto the electron-rich aromatic ring.

  • Oxidation: Conversion of the alkyl (isopropyl and methyl) side-chains to carboxylic acids or other oxygenated functionalities.

  • Catalytic Hydrogenation: Reduction of the aromatic ring to yield saturated cyclic structures.

Q2: How does the stereochemistry of this compound influence its reactivity?

A2: this compound possesses chiral centers, and its stereochemistry can influence the approach of reagents and the stereochemical outcome of the derivatization, particularly in reactions involving chiral catalysts or reagents. However, for the common derivatizations discussed here, the primary focus is on the reactivity of the aromatic ring and its substituents.

Q3: What are the key safety precautions to consider when working with the reagents for this compound derivatization?

A3: Many reagents used in these derivatizations are hazardous. For instance, aluminum chloride, a catalyst in Friedel-Crafts acylation, is corrosive and reacts violently with water.[1] Oxidizing agents like potassium permanganate are strong oxidizers and should be handled with care. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always consult the Safety Data Sheet (SDS) for each reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q4: How can I monitor the progress of my this compound derivatization reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product spot. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to quantify the conversion of this compound and the formation of the desired derivative.

Troubleshooting Guides

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring of this compound, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Workflow: Friedel-Crafts Acylation of this compound

Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dry_glassware Flame-dry glassware under inert atmosphere start->dry_glassware add_this compound Add this compound and anhydrous solvent (e.g., DCM) dry_glassware->add_this compound cool_reaction Cool to 0°C add_this compound->cool_reaction add_catalyst Slowly add AlCl₃ cool_reaction->add_catalyst add_acyl_chloride Add acyl chloride dropwise add_catalyst->add_acyl_chloride warm_to_rt Warm to room temperature and stir add_acyl_chloride->warm_to_rt monitor Monitor reaction by TLC/GC-MS warm_to_rt->monitor quench Quench with cold dilute HCl monitor->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry over Na₂SO₄ extract->wash_dry purify Purify by column chromatography wash_dry->purify end End purify->end

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (hydrolyzed AlCl₃).[1] 2. Insufficient catalyst. 3. Deactivated aromatic ring (if unintended functionality is present).1. Use fresh, anhydrous AlCl₃ and maintain anhydrous conditions. 2. A stoichiometric amount of catalyst is often required as it complexes with the product.[2] 3. Ensure the starting material is pure.
Multiple Products (Polyacylation) The product is more reactive than the starting material.While less common in acylation compared to alkylation, using a slight excess of this compound can help.[2]
Rearrangement of Acyl Group The acylium ion is generally stable and does not rearrange. This is a significant advantage over Friedel-Crafts alkylation.[3]This is not a typical issue with Friedel-Crafts acylation.
Emulsion during Work-up Formation of aluminum salts at the aqueous-organic interface.Quench the reaction with dilute HCl and heat gently to break up the salts before extraction.[1]
Oxidation of Alkyl Side-Chains

The alkyl groups on the this compound ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).[4][5]

Experimental Workflow: Oxidation of this compound

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_this compound Dissolve this compound in a suitable solvent (e.g., aqueous pyridine) start->dissolve_this compound prepare_oxidant Prepare aqueous solution of KMnO₄ dissolve_this compound->prepare_oxidant add_oxidant Slowly add KMnO₄ solution prepare_oxidant->add_oxidant heat_reaction Heat the reaction mixture (reflux) add_oxidant->heat_reaction monitor Monitor for disappearance of purple KMnO₄ color heat_reaction->monitor filter_mno2 Filter off MnO₂ precipitate monitor->filter_mno2 acidify Acidify the filtrate with HCl filter_mno2->acidify extract Extract the carboxylic acid product acidify->extract purify Purify by recrystallization or chromatography extract->purify end End purify->end

Caption: General workflow for the oxidation of this compound's alkyl side-chains.

Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Insufficient oxidizing agent. 2. Reaction time too short or temperature too low.1. Ensure a sufficient molar excess of KMnO₄ is used. 2. Increase reaction time and/or temperature. Monitor by TLC.
Low Yield 1. Over-oxidation and ring cleavage. 2. Product loss during work-up.1. Use controlled reaction conditions (temperature, rate of addition of oxidant). 2. Ensure complete extraction from the aqueous layer after acidification.
Side Reactions Oxidation of other sensitive functional groups if present.Protect other sensitive groups prior to oxidation, if applicable.
Benzylic position is fully substituted The benzylic position lacks a hydrogen, preventing oxidation.This reaction will not proceed if the carbon attached to the aromatic ring does not have a C-H bond.[6]
Catalytic Hydrogenation

This reaction reduces the aromatic ring of this compound, leading to a saturated carbocyclic skeleton. This typically requires a metal catalyst (e.g., Pd/C, PtO₂, Rhodium-based catalysts) and a source of hydrogen gas, often under pressure.[7][8]

Experimental Workflow: Catalytic Hydrogenation of this compound

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_this compound Dissolve this compound in a suitable solvent (e.g., ethanol, acetic acid) start->dissolve_this compound add_catalyst Add catalyst (e.g., Pd/C) dissolve_this compound->add_catalyst setup_reactor Place in a hydrogenation reactor add_catalyst->setup_reactor purge_reactor Purge with inert gas, then H₂ setup_reactor->purge_reactor pressurize_react Pressurize with H₂ and stir/shake purge_reactor->pressurize_react monitor Monitor H₂ uptake pressurize_react->monitor release_pressure Vent H₂ and purge with inert gas monitor->release_pressure filter_catalyst Filter through Celite to remove catalyst release_pressure->filter_catalyst remove_solvent Remove solvent under reduced pressure filter_catalyst->remove_solvent purify Purify if necessary remove_solvent->purify end End purify->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Troubleshooting Common Issues

Issue Possible Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Catalyst poisoning (e.g., by sulfur or nitrogen compounds).[9] 2. Inactive catalyst. 3. Insufficient hydrogen pressure or temperature.1. Ensure high purity of starting material and solvent. 2. Use fresh, active catalyst. 3. Increase hydrogen pressure and/or temperature.[10]
Incomplete Hydrogenation Insufficient reaction time or catalyst loading.Increase reaction time or the amount of catalyst.
Side Reactions (Hydrogenolysis) Cleavage of C-O or C-X bonds at benzylic positions.Choose a less aggressive catalyst (e.g., Rhodium-based catalysts can be more selective than Palladium).[8]

Experimental Protocols

Note: These are generalized protocols adapted from procedures for structurally related compounds and should be optimized for this compound.

Protocol 1: Friedel-Crafts Acylation of Anisole (Model for this compound)

This protocol describes the acylation of anisole, an electron-rich aromatic compound, providing a basis for the derivatization of this compound.

Parameter Value Reference
Substrate Anisole (1 mmol)[11][12]
Acylating Agent Acetic Anhydride (2 equiv.)[11][12]
Catalyst FeCl₃·6H₂O (10 mol%)[11][12]
Solvent Tunable Aryl Alkyl Ionic Liquid (0.5 g)[11][12]
Temperature 60°C[11][12]
Reaction Time 2 hours[11][12]
Yield Up to 97%[11][12]

Methodology:

  • To a solution of anisole (1 mmol) in the ionic liquid (0.5 g), add FeCl₃·6H₂O (10 mol%).

  • Add acetic anhydride (2 equivalents) to the mixture.

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Protocol 2: Oxidation of an Alkylbenzene (Model for this compound)

This protocol outlines the general procedure for the oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid.

Parameter Value
Substrate Alkylbenzene (e.g., Butylbenzene)
Oxidizing Agent KMnO₄
Solvent Water, sometimes with a co-solvent like pyridine
Temperature Reflux
Reaction Time Several hours (until purple color disappears)

Methodology:

  • Dissolve the alkylbenzene in a suitable solvent system in a round-bottom flask equipped with a reflux condenser.

  • Slowly add an aqueous solution of potassium permanganate to the stirred solution.

  • Heat the mixture to reflux. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.

  • After the reaction is complete (as indicated by the persistence of the purple color), cool the mixture to room temperature.

  • Filter the mixture to remove the MnO₂ precipitate.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the product by filtration or extract with an organic solvent.

Protocol 3: Catalytic Hydrogenation of Tetralin (Model for this compound)

This protocol for the hydrogenation of tetralin, which shares a structural similarity with this compound, provides a framework for reducing the aromatic ring.

Parameter Value Reference
Substrate Tetralin (5% v/v in dodecane)[9]
Catalyst NiMo/Al₂O₃[13]
Solvent Dodecane[9]
Temperature 250°C[9]
Pressure 15 atm H₂[9]
Reaction Time Monitored over time

Methodology:

  • Prepare a solution of tetralin (5% v/v) in dodecane.

  • In a high-pressure reactor (e.g., a Parr reactor), add the catalyst (NiMo/Al₂O₃).

  • Add the tetralin solution to the reactor.

  • Seal the reactor, purge with nitrogen, and then purge with hydrogen gas.

  • Pressurize the reactor to 15 atm with hydrogen.

  • Heat the reactor to 250°C with stirring.

  • Monitor the reaction progress by taking aliquots and analyzing by GC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated by removing the solvent.

References

Technical Support Center: Calamenene Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Calamenene in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in polar solvents?

A1: this compound is a nonpolar, aromatic sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₂. Its nonpolar nature, characterized by a high octanol-water partition coefficient (LogP), leads to poor solubility in polar solvents like water. This is due to the "like dissolves like" principle in chemistry, where nonpolar molecules, such as this compound, preferentially dissolve in nonpolar solvents, while polar molecules dissolve in polar solvents. The molecular structure of this compound lacks significant polar functional groups that can form favorable interactions (like hydrogen bonds) with polar solvent molecules.

Q2: What is the approximate water solubility of this compound?

A2: The aqueous solubility of this compound is very low, estimated to be around 0.1962 mg/L at 25°C. This low solubility can present significant challenges in experimental setups that require aqueous buffer systems.

Q3: In which solvents is this compound known to be soluble?

Troubleshooting Guide for this compound Solubility Issues

Issue: My this compound is not dissolving in my aqueous buffer.

Root Cause: This is expected behavior due to the hydrophobic and nonpolar nature of this compound.

Solutions:

  • Use of a Co-solvent: Introduce a water-miscible organic solvent to the aqueous buffer. This will increase the overall polarity of the solvent system, making it more favorable for this compound to dissolve. Common co-solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. The optimal ratio of co-solvent to aqueous buffer needs to be determined experimentally.

  • Solid Dispersion: Prepare a solid dispersion of this compound in a hydrophilic polymer. This technique involves dissolving both the this compound and a polymer carrier in a common organic solvent and then removing the solvent. The resulting solid dispersion can then be dissolved in an aqueous medium.

  • Cyclodextrin Complexation: Form an inclusion complex with a cyclodextrin. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This compound can be encapsulated within the hydrophobic cavity, and the resulting complex will have improved solubility in water due to the hydrophilic exterior of the cyclodextrin.

Issue: I am seeing an oily film or precipitate in my solution after adding this compound.

Root Cause: This indicates that the solubility limit of this compound in the chosen solvent system has been exceeded.

Solutions:

  • Increase the Proportion of Co-solvent: If you are using a co-solvent system, gradually increase the percentage of the organic co-solvent until the solution becomes clear.

  • Heat and Agitate: Gently heating and continuously stirring the solution can help to increase the rate of dissolution and the solubility limit. However, be cautious about the thermal stability of this compound and other components in your experiment.

  • Reduce the Concentration of this compound: If possible, lower the target concentration of this compound in your experiment to a level that is soluble in your chosen solvent system.

Quantitative Data: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₂[1]
Molecular Weight202.34 g/mol [1]
Water Solubility~ 0.1962 mg/L (at 25°C)[2]
LogP (Octanol/Water Partition Coefficient)~ 5.1 - 6.025 (estimated)[3][4]
Polar Surface Area0 Ų[5]
Solubility in AlcoholSoluble[2]

Experimental Protocols

Protocol for Determining Qualitative and Quantitative Solubility

This protocol outlines the steps to determine the approximate solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, methanol, hexane)

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer (for quantitative analysis)

Procedure:

  • Qualitative Assessment:

    • Add approximately 1-2 mg of this compound to a small vial.

    • Add 1 mL of the selected solvent.

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, the compound is considered soluble at that concentration. If particles are visible, it is sparingly soluble or insoluble.

  • Quantitative Assessment (UV-Vis Spectrophotometry):

    • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol).

    • Create a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax) for this compound.

    • Prepare saturated solutions of this compound in the test solvents by adding an excess amount of this compound to a known volume of each solvent.

    • Agitate the solutions for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

    • Centrifuge the solutions to pellet the undissolved solid.

    • Carefully collect the supernatant, dilute it with the appropriate solvent if necessary, and measure its absorbance at λmax.

    • Use the calibration curve to determine the concentration of this compound in the saturated solution, which represents its solubility in that solvent.

Protocol for Solubility Enhancement using a Co-solvent

This protocol describes how to experimentally determine a suitable co-solvent ratio for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS)

  • Organic co-solvent (e.g., Ethanol, DMSO)

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • To a fixed amount of this compound in separate vials, add a fixed volume of each co-solvent/buffer mixture.

  • Vortex each vial vigorously for 2-5 minutes.

  • Visually inspect each solution for complete dissolution.

  • The lowest percentage of co-solvent that results in a clear solution is the optimal ratio for that specific concentration of this compound.

Protocol for Solid Dispersion Preparation by Solvent Evaporation

This method creates a solid dispersion of this compound in a hydrophilic polymer to enhance its aqueous solubility.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Volatile organic solvent (e.g., Ethanol, Methanol, Acetone)

  • Rotary evaporator or a shallow dish in a fume hood

  • Mortar and pestle

Procedure:

  • Dissolve a known amount of this compound and the chosen hydrophilic polymer in a minimal amount of the volatile organic solvent. Common drug-to-polymer ratios to test are 1:1, 1:5, and 1:10 (w/w).

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator or by leaving the solution in a shallow dish in a fume hood until a solid film or powder is formed.

  • Scrape the solid dispersion from the container.

  • Grind the solid dispersion into a fine powder using a mortar and pestle.

  • Test the solubility of the resulting powder in the desired aqueous solvent following the solubility determination protocol.

Protocol for Cyclodextrin Inclusion Complexation

This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve its water solubility.

Materials:

  • This compound

  • β-Cyclodextrin or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer) or a vacuum oven

Procedure (Kneading Method):

  • Place a known molar ratio of cyclodextrin (e.g., 1:1, 1:2 this compound:cyclodextrin) in a mortar.

  • Add a small amount of water to the cyclodextrin to form a paste.

  • Add the this compound to the paste.

  • Knead the mixture for 30-60 minutes.

  • Dry the resulting solid paste in a vacuum oven or desiccator to obtain the inclusion complex powder.

Procedure (Co-precipitation Method):

  • Dissolve the cyclodextrin in water with stirring.

  • Dissolve the this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring for several hours to allow for complex formation, which may result in a precipitate.

  • Collect the precipitate by filtration and dry it under vacuum.

Visualizations

experimental_workflow_solubility_determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Start add_this compound Add ~1-2 mg this compound to vial qual_start->add_this compound add_solvent Add 1 mL of solvent add_this compound->add_solvent vortex Vortex for 1-2 min add_solvent->vortex observe Visually inspect for dissolution vortex->observe qual_end End observe->qual_end quant_start Start prep_stock Prepare this compound stock solution quant_start->prep_stock prep_saturated Prepare saturated solutions quant_start->prep_saturated create_curve Create calibration curve (UV-Vis) prep_stock->create_curve calculate_sol Calculate solubility create_curve->calculate_sol agitate Agitate for 24h prep_saturated->agitate centrifuge Centrifuge and collect supernatant agitate->centrifuge measure_abs Measure absorbance centrifuge->measure_abs measure_abs->calculate_sol quant_end End calculate_sol->quant_end

Caption: Workflow for determining the solubility of this compound.

logical_relationship_solubility_enhancement cluster_solutions Solubility Enhancement Strategies cluster_cosolvency_details Co-solvency Details cluster_sd_details Solid Dispersion Details cluster_cd_details Cyclodextrin Complexation Details start Problem: this compound is insoluble in polar solvent cosolvency Co-solvency start->cosolvency solid_dispersion Solid Dispersion start->solid_dispersion cyclodextrin Cyclodextrin Complexation start->cyclodextrin cosolvent_mech Mechanism: Increases solvent polarity cosolvency->cosolvent_mech cosolvent_example Examples: Ethanol, DMSO, Methanol cosolvency->cosolvent_example end_goal Result: Improved solubility of this compound in polar solvent cosolvency->end_goal sd_mech Mechanism: Disperses this compound in a hydrophilic polymer matrix solid_dispersion->sd_mech sd_example Carriers: PVP, PEG solid_dispersion->sd_example solid_dispersion->end_goal cd_mech Mechanism: Encapsulates this compound in a hydrophobic cavity cyclodextrin->cd_mech cd_example Examples: β-Cyclodextrin, HP-β-CD cyclodextrin->cd_example cyclodextrin->end_goal

Caption: Strategies for enhancing this compound solubility.

References

Technical Support Center: Quantification of Calamenene by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Calamenene by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound in biological matrices.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column overload, secondary interactions with the stationary phase, or issues with the sample solvent.- Reduce the injection volume or dilute the sample. - Ensure the sample solvent is compatible with the initial mobile phase. - Consider a different column chemistry, such as one with end-capping to minimize silanol interactions.
Inconsistent Retention Times Changes in mobile phase composition, flow rate instability, or column degradation.- Prepare fresh mobile phase and ensure adequate mixing. - Check the LC pump for leaks or pressure fluctuations. - Equilibrate the column for a sufficient time before injection. - If the problem persists, consider replacing the column.
High Background Noise or Ghost Peaks Contamination in the mobile phase, sample carryover from a previous injection, or column bleed.- Use high-purity solvents and additives. - Implement a robust needle wash protocol between injections. - Run blank injections after high-concentration samples to check for carryover.[1] - Condition the column according to the manufacturer's instructions to minimize bleed.
Low Signal Intensity or Ion Suppression Significant matrix effects from co-eluting endogenous components in the biological sample.- Optimize sample preparation to remove interfering substances (see FAQs below). - Adjust the chromatographic gradient to separate this compound from the interfering peaks. - Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression.[2]
Inaccurate Quantification Non-linearity of the calibration curve, improper internal standard selection, or uncompensated matrix effects.- Evaluate the calibration curve range; it should bracket the expected sample concentrations. - Use a stable isotope-labeled internal standard for this compound if available. If not, use a structural analog that co-elutes and experiences similar matrix effects.[3][4] - Perform a matrix effect assessment to determine if a matrix-matched calibration curve is necessary.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification?

A: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[5] In the context of this compound quantification in biological samples like plasma or serum, endogenous lipids, proteins, and salts can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[6]

Q2: How can I assess the extent of matrix effects in my this compound assay?

A: The most common method to quantitatively assess matrix effects is the post-extraction addition technique.[5] This involves comparing the peak area of this compound spiked into a blank, extracted matrix to the peak area of this compound in a neat solution at the same concentration.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A qualitative assessment can be performed using the post-column infusion method, where a constant flow of this compound is introduced into the MS detector after the analytical column.[2] Injection of an extracted blank matrix will show a dip or rise in the baseline signal where interfering compounds elute, indicating regions of ion suppression or enhancement.

Experimental Workflows and Protocols

Workflow for Investigating and Mitigating Matrix Effects

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Method Validation A Prepare this compound standard in neat solvent E Analyze both samples by LC-MS/MS A->E B Prepare blank biological matrix sample C Extract blank matrix B->C D Spike this compound into extracted blank matrix C->D D->E F Calculate Matrix Effect (%) E->F G Optimize Sample Preparation (e.g., SPE, LLE) F->G If significant matrix effect H Modify Chromatographic Conditions F->H If co-elution is observed I Use Stable Isotope-Labeled Internal Standard (SIL-IS) F->I For best correction J Employ Matrix-Matched Calibrators F->J If SIL-IS is unavailable K Validate method for accuracy, precision, and selectivity G->K H->K I->K J->K MitigationStrategy Start Matrix Effect Observed? NoEffect Proceed with current method Start->NoEffect No SIL_IS_Avail Stable Isotope-Labeled Internal Standard (SIL-IS) Available? Start->SIL_IS_Avail Yes Use_SIL_IS Use SIL-IS for Correction SIL_IS_Avail->Use_SIL_IS Yes Optimize_Cleanup Optimize Sample Cleanup (SPE, LLE) SIL_IS_Avail->Optimize_Cleanup No Validate Re-validate Method Use_SIL_IS->Validate Modify_Chroma Modify Chromatography (Gradient, Column) Optimize_Cleanup->Modify_Chroma Matrix_Match Use Matrix-Matched Calibrators Modify_Chroma->Matrix_Match Matrix_Match->Validate

References

Technical Support Center: Enhancing the Resolution of Calamenene Enantiomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a specific, validated chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of Calamenene is not widely published. The following guide is based on established principles for the chiral separation of sesquiterpenes and other non-polar compounds. The provided protocols and troubleshooting advice are intended as a starting point for method development.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the development of a chiral HPLC method for this compound enantiomers.

Q1: I am not seeing any separation of the this compound enantiomers. What are the first steps I should take?

A1: When there is a complete lack of separation, a systematic approach to your methodology is required.

  • Confirm Column Suitability: this compound is a non-polar sesquiterpene. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating such compounds. If you are using a different type of column, consider switching to a polysaccharide-based CSP.

  • Mobile Phase Composition: For normal-phase chromatography, the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol) is critical. If you are using a high percentage of the polar modifier, you may be eluting the enantiomers too quickly for the chiral stationary phase to interact with them effectively. Start with a low percentage of the polar modifier (e.g., 2-5%) and perform a gradient or a series of isocratic runs with increasing modifier concentration.

  • Check for Co-elution with Impurities: Ensure that the peak you are observing is indeed the this compound and not an impurity. Run a sample of your starting material or a blank to confirm.

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase.[1] Dissolving the sample in a solvent that is too strong can lead to peak distortion and a lack of retention.

Q2: I have some separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution is a common challenge that can often be overcome by optimizing several parameters.

  • Optimize Mobile Phase: Fine-tune the concentration of your polar modifier. Small changes in the percentage of alcohol in the mobile phase can significantly impact resolution. Test a range of concentrations, for example, from 1% to 15% isopropanol in n-hexane.

  • Reduce Flow Rate: Decreasing the flow rate can enhance the interaction between the enantiomers and the stationary phase, often leading to better resolution.[2] Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.

  • Lower the Temperature: Temperature can influence the selectivity of a chiral separation.[2] Lowering the column temperature can sometimes improve resolution, although it may also increase retention times and peak widths. Test temperatures such as 15°C, 20°C, and 25°C.

  • Switch the Polar Modifier: If you are using isopropanol, try switching to ethanol or another alcohol. Different modifiers can alter the chiral recognition mechanism.

Q3: My peaks are tailing. What causes this and how can I fix it?

A3: Peak tailing can be caused by either chemical interactions or physical problems within the HPLC system.

  • Chemical Causes: For acidic or basic compounds, secondary interactions with the silica support of the stationary phase can cause tailing. While this compound is neutral, impurities in the sample might be acidic or basic. Adding a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can mitigate this.

  • Physical Causes:

    • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

    • Column Void: A void at the head of the column can cause peak tailing. This can happen over time with column use. Reversing and flushing the column (if the manufacturer's instructions permit) may help, but column replacement is often necessary.

    • Extra-Column Volume: Excessive tubing length or fittings between the injector and the column, or the column and the detector, can contribute to peak broadening and tailing. Ensure that all connections are secure and tubing is as short as possible.

Q4: My retention times are not reproducible. What should I check?

A4: Irreproducible retention times are often due to issues with the mobile phase or the HPLC system itself.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed.[1] For pre-mixed mobile phases, solvent evaporation can alter the composition over time, especially with volatile solvents like n-hexane. Prepare fresh mobile phase daily.

  • Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run. For isocratic methods, flushing the column with at least 10-20 column volumes of the mobile phase is recommended.

  • Pump Performance: Inconsistent pump performance can lead to fluctuating flow rates and shifting retention times. Check for leaks in the pump heads and ensure the pump seals are in good condition.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature can affect retention times.

Experimental Protocols

The following is a suggested starting protocol for developing a chiral HPLC method for this compound.

1. Sample Preparation

  • Prepare a stock solution of the racemic this compound sample at a concentration of 1 mg/mL in n-hexane or the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

2. Initial Screening Method

  • Column: Chiralpak AD-H (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA).

  • Gradient: Start with a linear gradient from 2% IPA to 20% IPA over 20 minutes to identify the approximate concentration of IPA needed for elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or 220 nm (as this compound lacks a strong chromophore, a lower wavelength is necessary).

  • Injection Volume: 10 µL.

3. Method Optimization

Based on the results of the initial screening, optimize the separation using an isocratic method.

  • Isocratic Mobile Phase: Based on the retention time in the gradient run, calculate the approximate isocratic mobile phase composition. For example, if the compound eluted at 15 minutes in the described gradient, a starting isocratic condition could be around 10-12% IPA in n-hexane.

  • Fine-Tuning: Adjust the percentage of IPA in small increments (e.g., ±1%, ±2%) to maximize the resolution between the enantiomers.

  • Flow Rate and Temperature Optimization: Once a promising mobile phase is identified, further optimize the resolution by adjusting the flow rate and temperature as described in the troubleshooting section.

Data Presentation

Use the following tables as templates to organize your experimental data during method development.

Table 1: Effect of Mobile Phase Composition on Resolution

% Isopropanol in n-HexaneRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
5%18.519.81.2
8%14.215.11.4
10%11.512.21.6
12%9.810.31.3

Table 2: Effect of Flow Rate and Temperature on Resolution (at 10% IPA)

Flow Rate (mL/min)Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
1.02511.512.21.6
0.82514.415.31.8
1.02012.112.91.7
0.82015.116.11.9

Visualizations

The following diagrams illustrate the workflow for method development and a troubleshooting decision-making process.

G cluster_workflow Experimental Workflow for Chiral Method Development prep Sample Preparation (1 mg/mL in Hexane, Filter) screen Initial Column & Mobile Phase Screening (e.g., Chiralpak AD, Hexane/IPA Gradient) prep->screen eval1 Evaluate Screening Results: - Elution Time - Any Separation? screen->eval1 eval1->screen No, adjust gradient/column optimize Isocratic Method Optimization (Fine-tune %IPA, Flow Rate, Temperature) eval1->optimize Yes, elution observed eval2 Resolution (Rs) > 1.5? optimize->eval2 eval2->optimize No, continue optimization validate Method Validation (Robustness, Reproducibility) eval2->validate Yes end Final Method validate->end

Caption: Workflow for Chiral HPLC Method Development.

G cluster_troubleshooting Troubleshooting Guide: Poor or No Resolution start Problem: Poor or No Resolution (Rs < 1.5) check_mobile Is % Modifier Too High? start->check_mobile reduce_modifier Decrease % Modifier (e.g., IPA) and re-run check_mobile->reduce_modifier Yes check_flow Is Flow Rate Too High? check_mobile->check_flow No reduce_modifier->start reduce_flow Decrease Flow Rate (e.g., to 0.8 or 0.5 mL/min) check_flow->reduce_flow Yes check_temp Is Temperature Optimal? check_flow->check_temp No reduce_flow->start lower_temp Lower Column Temperature (e.g., to 20°C or 15°C) check_temp->lower_temp Try Lower check_column Is CSP Appropriate? check_temp->check_column No Improvement lower_temp->start change_column Try a Different CSP (e.g., Cellulose-based if using Amylose) check_column->change_column Maybe Not solution Resolution Improved check_column->solution Yes change_column->start

Caption: Troubleshooting Flowchart for Poor Resolution.

References

Scaling up the purification of Calamenene from plant extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of Calamenene from plant extracts. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it purified from plant extracts?

A1: this compound is a naturally occurring sesquiterpene with the molecular formula C₁₅H₂₂. It is found in the essential oils of various plants, including those from the genus Alpinia and Croton. This compound is of interest to researchers and drug development professionals due to its potential biological activities, which include anti-inflammatory, antioxidant, and antimicrobial properties. Purification from plant extracts is necessary to isolate this compound from other components of the essential oil for further study and potential therapeutic applications.

Q2: What are the key properties of this compound to consider during purification?

A2: this compound is a non-polar, aromatic sesquiterpene. Its key properties for purification are:

  • Molecular Formula: C₁₅H₂₂

  • Molecular Weight: Approximately 202.33 g/mol

  • Polarity: Non-polar, making it soluble in non-polar organic solvents like hexane and ethyl acetate.

  • Volatility: As a component of essential oils, it has a relatively low boiling point and can be sensitive to high temperatures.

Q3: Which purification techniques are most suitable for scaling up this compound purification?

A3: For scaling up the purification of a non-polar compound like this compound, flash column chromatography is a highly effective and widely used technique. It offers a good balance of resolution, speed, and scalability. Other techniques that can be employed, particularly for initial large-scale extraction, include steam distillation and solvent extraction.

Troubleshooting Guides

Issue 1: Low Yield of this compound After Scaling Up Purification

Q: We successfully purified this compound at a lab scale with high yield, but upon scaling up, the yield has dropped significantly. What could be the cause?

A: Several factors can contribute to a decrease in yield during the scaling-up of flash chromatography. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Improper Column Packing In larger columns, inconsistent packing can lead to channeling, where the solvent and sample bypass parts of the stationary phase. Ensure the column is packed uniformly. For very large columns, consider using a slurry packing method.
Suboptimal Solvent Gradient A solvent gradient that works well on a small scale may not be optimal for a larger column. The gradient needs to be scaled proportionally to the column volume. A common issue is eluting the compound too quickly with a steep gradient, leading to poor separation and loss of product in mixed fractions.
Sample Overloading Exceeding the loading capacity of the silica gel can lead to band broadening and co-elution with impurities, making it difficult to isolate pure this compound and resulting in lower yields of the desired purity. As a rule of thumb, for a straightforward separation on silica gel, the sample load can be around 10-20% of the silica gel weight.[1]
Sample Precipitation on the Column If the sample is not fully dissolved in the initial mobile phase, it can precipitate at the top of the column, leading to poor separation and loss of material. Ensure the crude extract is fully dissolved in a minimal amount of the initial, non-polar solvent before loading.
This compound Degradation Although generally stable, prolonged exposure to certain conditions during a lengthy large-scale purification can lead to degradation. Minimize the purification time and avoid excessive heat.
Issue 2: Poor Purity of this compound Fractions

Q: The this compound fractions from our pilot-scale purification are contaminated with other compounds. How can we improve the purity?

A: Achieving high purity at a larger scale requires careful optimization of the chromatographic conditions.

Potential Cause Troubleshooting Steps
Co-elution with Impurities This compound may have similar polarity to other sesquiterpenes in the plant extract. To improve separation, use a shallower solvent gradient. This will increase the separation between compounds with close retention times.
Peak Tailing This can cause the this compound peak to overlap with adjacent impurity peaks. Peak tailing can be caused by interactions with active sites on the silica gel or by column overload. Using high-quality silica gel and ensuring the sample load is appropriate can mitigate this.
Inappropriate Solvent System The choice of solvents is critical. For a non-polar compound like this compound, a common and effective solvent system is a gradient of ethyl acetate in hexane. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase it.
Incorrect Flow Rate A flow rate that is too high can decrease the resolution. While scaling up, the linear velocity should be kept constant, which means the volumetric flow rate will increase with the column diameter. However, an excessively high flow rate will compromise separation.

Data Presentation

Table 1: Illustrative Scaling-Up Parameters for this compound Purification

This table provides an example of how to scale up the purification of this compound from a lab to a pilot scale. The values are illustrative and should be optimized for your specific crude extract.

Parameter Lab Scale Pilot Scale
Crude Extract Loaded 1 g100 g
Silica Gel (60 Å, 40-63 µm) 50 g5 kg
Column Diameter 2.5 cm15 cm
Initial Solvent 100% Hexane100% Hexane
Eluting Solvent 0-10% Ethyl Acetate in Hexane0-10% Ethyl Acetate in Hexane
Gradient Volume 500 mL50 L
Typical Flow Rate 20 mL/min700 mL/min
Expected this compound Yield 150 mg15 g
Expected Purity (by GC-MS) >95%>95%

Experimental Protocols

Protocol 1: Lab-Scale Flash Chromatography Purification of this compound
  • Preparation of the Column:

    • Dry pack a glass column (e.g., 2.5 cm diameter) with 50 g of silica gel (60 Å, 40-63 µm).

    • Gently tap the column to ensure even packing.

    • Pre-elute the column with 100% hexane until the silica gel is fully wetted and the bed is stable.

  • Sample Preparation and Loading:

    • Dissolve 1 g of the crude plant extract in a minimal amount of hexane (e.g., 2-3 mL).

    • Carefully load the sample onto the top of the silica bed using a pipette.

    • Allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the stationary phase.

  • Elution:

    • Begin elution with 100% hexane at a flow rate of approximately 20 mL/min.

    • Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical linear gradient would be from 0% to 10% ethyl acetate over 10 column volumes.

    • Collect fractions (e.g., 20 mL each) throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

    • Confirm the purity using Gas Chromatography-Mass Spectrometry (GC-MS).

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material extraction Steam Distillation / Solvent Extraction plant_material->extraction crude_extract Crude Essential Oil extraction->crude_extract loading Sample Loading crude_extract->loading flash_chromatography Flash Chromatography loading->flash_chromatography fraction_collection Fraction Collection flash_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_this compound Pure this compound solvent_evaporation->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield packing Improper Column Packing? start->packing gradient Suboptimal Gradient? start->gradient overloading Sample Overloading? start->overloading precipitation Sample Precipitation? start->precipitation repack Repack column using slurry method. packing->repack scale_gradient Scale gradient proportionally to column volume. gradient->scale_gradient reduce_load Reduce sample load (e.g., to 10% of silica weight). overloading->reduce_load dissolve Ensure complete dissolution in initial mobile phase. precipitation->dissolve

Caption: Troubleshooting logic for low this compound yield.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of cis- and trans-Calamenene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene, a bicyclic sesquiterpenoid, exists as two primary diastereomers: cis-calamenene and trans-calamenene. These isomers are found in the essential oils of various plants and have been associated with a range of biological activities. Understanding the differential bioactivity of these isomers is crucial for targeted drug discovery and the development of novel therapeutic agents. This guide provides a comparative overview of the known bioactivities of cis- and trans-calamenene, supported by available experimental data. It is important to note that direct comparative studies on the isolated, pure isomers are limited in the current scientific literature. Therefore, this comparison relies on data from studies of essential oils enriched with one of these isomers, alongside analyses of related this compound derivatives.

Comparative Bioactivity Data

While direct comparisons are scarce, the available data suggests that the this compound scaffold is a promising candidate for antimicrobial, anti-inflammatory, and cytotoxic activities. The stereochemistry of the isopropyl and methyl groups at the chiral centers likely influences the interaction with biological targets, potentially leading to differences in the potency and selectivity of cis- and trans-calamenene.

Antimicrobial Activity

Essential oils containing this compound isomers have demonstrated antimicrobial effects. For instance, an essential oil rich in 7-hydroxythis compound, a derivative, exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and various fungi.[1][2] Similarly, geranium oil, which contains trans-calamenene, has shown inhibitory effects against S. aureus and S. epidermidis.[3] However, these oils contain a complex mixture of compounds, and the specific contribution of each this compound isomer to the overall antimicrobial effect has not been definitively established.

Table 1: Antimicrobial Activity of this compound-Containing Essential Oils

Essential Oil SourcePredominant Isomer (if specified)Target MicroorganismAssayResults (e.g., MIC, Zone of Inhibition)Reference
Croton cajucara7-hydroxythis compoundStaphylococcus aureus (MRSA)Broth microdilutionMIC: 4.76 x 10⁻³ µg/mL[1][2]
Croton cajucara7-hydroxythis compoundMycobacterium tuberculosisBroth microdilutionMIC: 4.88 µg/mL[1][2]
Pelargonium graveolens (Geranium)trans-Calamenene (13.2%)Staphylococcus aureusMicrodilutionMIC of whole oil: 0.4 µg/mL[3]
Pelargonium graveolens (Geranium)trans-Calamenene (13.2%)Staphylococcus epidermidisDisc diffusionInhibition zone of whole oil: 24.6 mm[3]

Note: MIC = Minimum Inhibitory Concentration. The presented data is for the entire essential oil and not for the isolated this compound isomers.

Anti-inflammatory Activity

Sesquiterpenes are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] Plant extracts containing various secondary metabolites, including sesquiterpenes, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, a common in vitro model for inflammation.[6][7][8][9][10] While specific data on the anti-inflammatory effects of isolated cis- and trans-calamenene is not available, it is plausible that they contribute to the anti-inflammatory profile of the essential oils in which they are found.

Cytotoxic Activity

The cytotoxic potential of essential oils containing this compound has been explored against various cancer cell lines.[11][12][13][14][15] For example, essential oils from certain Baccharis species, which contain trans-calamenene, have demonstrated cytotoxicity against breast cancer (BT-549), oral epidermoid carcinoma (KB), melanoma (SK-MEL), and ovarian cancer (SK-OV-3) cell lines.[13] As with other bioactivities, the precise contribution of the this compound isomers to this cytotoxicity is yet to be elucidated through studies with the pure compounds.

Experimental Protocols

Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.[16][17][18][19][20]

Materials:

  • 96-well microtiter plates

  • Test substance (e.g., essential oil, isolated compound)

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Solvent for the test substance (e.g., DMSO, Tween 80)

  • Positive control (known antibiotic)

  • Negative control (broth and solvent)

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test substance in a suitable solvent.

  • Perform serial two-fold dilutions of the test substance in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted test substance.

  • Include positive and negative control wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits visible growth.[16]

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Stock Solution of Test Compound D Serial Dilution of Test Compound A->D B Bacterial/Fungal Inoculum E Inoculation B->E C 96-Well Plate with Broth Medium C->D D->E F Incubation (e.g., 37°C, 24h) E->F G Visual Inspection or Absorbance Reading F->G H Determination of MIC G->H

Experimental workflow for the Broth Microdilution Assay.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22][23][24]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line

  • Complete cell culture medium

  • Test substance

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test substance and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for 2-4 hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_results Results A Seed Cells in 96-Well Plate B Overnight Incubation A->B C Add Test Compound (Various Concentrations) B->C D Incubation (e.g., 24-72h) C->D E Add MTT Solution D->E F Incubation (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability H->I

Experimental workflow for the MTT Cytotoxicity Assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6][7][8][9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test substance

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitrite determination)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test substance for a short period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells without LPS and without the test substance.

  • Incubate the plates for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess Reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant.

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway

NF-κB Signaling Pathway in Inflammation

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response.[25][26][27][28][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS binding to Toll-like receptors (TLRs), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS). Many natural products, including sesquiterpenes, are thought to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription (e.g., iNOS, TNF-α, IL-6) DNA->Genes induces

Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

The available evidence suggests that both cis- and trans-calamenene are components of essential oils with notable antimicrobial, anti-inflammatory, and cytotoxic potential. However, a significant knowledge gap exists regarding the specific bioactivities of the isolated isomers. Future research should focus on the purification of cis- and trans-calamenene to enable direct comparative studies. Such investigations will be invaluable for understanding their structure-activity relationships and for unlocking their full therapeutic potential in drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such much-needed research.

References

A Comparative Guide to GC-MS and HPLC Methods for Calamenene Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Principles of Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted technique for the analysis of volatile and semi-volatile compounds like Calamenene.[1] The separation is based on the compound's boiling point and its interaction with the stationary phase within the GC column. The mass spectrometer then fragments the eluted compounds and identifies them based on their unique mass-to-charge ratio, providing high specificity.

High-Performance Liquid Chromatography (HPLC), on the other hand, separates compounds based on their polarity and interaction with the stationary and mobile phases. For a lipophilic compound like this compound, a reversed-phase HPLC method is typically employed. Detection is commonly achieved using a UV detector, although coupling with a mass spectrometer (LC-MS) can enhance sensitivity and specificity.

Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC methods for the analysis of sesquiterpenes, providing a framework for what can be expected for this compound analysis.

ParameterGC-MSHPLC
Linearity (R²) ≥ 0.998[2][3]≥ 0.999
Precision (%RSD) Intra-day: ≤ 12.03%[2][3] Inter-day: ≤ 11.34%[2][3]Intra-day: ≤ 2% Inter-day: ≤ 5%
Accuracy (% Recovery) 80.23 – 115.41%[2][3]98 - 102%
Limit of Detection (LOD) 1 - 10 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 3 - 30 ng/mL30 - 150 ng/mL
Specificity High (based on mass spectra)Moderate to High (dependent on detector)
Sample Volatility RequiredNot required
Derivatization Generally not required for this compoundNot required

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

GC-MS Method for this compound Analysis

This method is designed for the quantification of this compound in essential oil or plant extract samples.

1. Sample Preparation:

  • Accurately weigh and dissolve the essential oil or extract in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration within the linear range of the method.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., n-alkane) for improved quantitative accuracy.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 10 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Quantification: Use selected ion monitoring (SIM) mode with characteristic ions for this compound for enhanced sensitivity and specificity.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum compared to a certified reference standard.

  • Quantify using a calibration curve constructed from the analysis of standard solutions of known concentrations.

HPLC Method for this compound Analysis

This protocol outlines a reversed-phase HPLC method suitable for the quantification of this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol) to a concentration within the method's linear range.

  • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • Use an internal standard if necessary for improved precision.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a wavelength where this compound exhibits significant absorbance (e.g., around 210 nm, requiring empirical determination).

3. Data Analysis:

  • Identify this compound by comparing its retention time with that of a reference standard.

  • Quantify using a calibration curve generated from the peak areas of standard solutions.

Visualizing the Workflow

To better understand the logical flow of a cross-validation study and the individual analytical techniques, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Data Comparison & Conclusion start Define Analytical Objective: Quantify this compound prep Prepare Certified Reference Material and Quality Control Samples start->prep gcms_dev Method Development & Optimization prep->gcms_dev hplc_dev Method Development & Optimization prep->hplc_dev gcms_val Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) gcms_dev->gcms_val gcms_analysis Sample Analysis gcms_val->gcms_analysis compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) gcms_analysis->compare hplc_val Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) hplc_dev->hplc_val hplc_analysis Sample Analysis hplc_val->hplc_analysis hplc_analysis->compare conclusion Conclusion on Method Equivalence or Preference compare->conclusion

Caption: A logical workflow for the cross-validation of GC-MS and HPLC methods.

AnalyticalTechniques cluster_gcms GC-MS Principle cluster_hplc HPLC Principle gc_injector Injector (Volatilization) gc_column GC Column (Separation by Boiling Point) gc_injector->gc_column ms_detector Mass Spectrometer (Detection & Identification) gc_column->ms_detector hplc_injector Injector hplc_column HPLC Column (Separation by Polarity) hplc_injector->hplc_column hplc_pump Pump (Mobile Phase) hplc_pump->hplc_injector uv_detector UV Detector (Detection) hplc_column->uv_detector

Caption: Fundamental principles of GC-MS and HPLC separation and detection.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages. GC-MS is generally the preferred method for volatile sesquiterpenes due to its high sensitivity and specificity. HPLC offers a viable alternative, particularly when dealing with complex matrices or when a mass spectrometer is not available. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For rigorous method comparison, a formal cross-validation study should be performed using certified reference materials.

References

A Comparative Analysis of Calamenene Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the extraction of Calamenene, a bicyclic sesquiterpenoid hydrocarbon of significant interest in phytochemical and pharmacological research. The selection of an appropriate extraction technique is critical for maximizing yield, ensuring purity, and maintaining the structural integrity of the target compound. This document outlines the experimental protocols for key extraction methods and presents a comparative analysis of their performance based on available data.

Overview of Extraction Methods

The extraction of this compound, typically as a component of essential oils from various plant materials, can be achieved through several techniques, each with distinct advantages and limitations. The most common methods include traditional techniques like steam distillation and solvent extraction, as well as more modern, "green" technologies such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).

Comparative Data

Extraction MethodPlant MaterialKey ParametersYield (%)Purity (% of a specific compound)Extraction TimeEnergy ConsumptionReference
Steam Distillation Lippia graveolens leaves (laboratory scale)Steam flow, bed porosity4.41Not specifiedNot specifiedNot specified[1]
Water Distillation Orange PeelsNot specified3.47Not specifiedNot specifiedNot specified[2]
Solvent Extraction Orange PeelsNot specified2.54Not specifiedNot specifiedNot specified[2]
Hydrodistillation Heteromorpha arborescens leaves180 min0.295D-limonene (11.27%)180 min4.2 kWh[3]
Solvent-Free Microwave Extraction (SFME) Heteromorpha arborescens leaves30 min0.35β-pinene (10.38%)30 min0.25 kWh[3]
Ultrasound-Assisted Extraction (UAE) Olive pomace60 °C, 1 h, 1:12 g/mL solid to solvent ratio88.93 (oil yield)Not specified1 hNot specified[4]
Supercritical CO2 Extraction Salvia officinalis L.40°C, 300 bar>1.5 (extract yield)Not specified4 hNot specified[5]

Experimental Protocols

Steam Distillation

Steam distillation is a widely used method for extracting essential oils from plant materials.[6] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[6]

Protocol:

  • Preparation of Plant Material: The plant material is ground to a uniform, fine powder to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The ground plant material is placed in a round-bottom flask, and water is added.

  • Distillation: The flask is heated to boil the water, generating steam that passes through the plant material, carrying the volatile compounds.

  • Condensation: The steam and volatile compound mixture is passed through a condenser, where it cools and liquefies.

  • Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility, the essential oil (containing this compound) separates from the water and can be collected.

Solvent Extraction (Maceration)

Solvent extraction involves the use of an organic solvent to dissolve the target compounds from the plant material.[7] The choice of solvent is crucial and depends on the polarity of the target compound.[7]

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground into a fine powder.

  • Maceration: The powdered plant material is placed in a closed container with a suitable solvent (e.g., ethanol, hexane, or acetone) and allowed to stand for a period of time (typically 24-72 hours) with occasional agitation.[8]

  • Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

  • Solvent Evaporation: The solvent is removed from the extract, usually under reduced pressure using a rotary evaporator, to yield the crude extract containing this compound.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing the penetration of the solvent and accelerating the extraction process.[4]

Protocol:

  • Preparation of Mixture: The powdered plant material is mixed with a suitable solvent in an extraction vessel.

  • Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. The mixture is then subjected to ultrasonication for a specific duration and at a controlled temperature.[4]

  • Separation and Concentration: Following sonication, the extract is separated from the solid residue by filtration or centrifugation, and the solvent is evaporated to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[9] Supercritical fluids have properties of both gases and liquids, allowing for efficient penetration into the plant matrix and dissolution of the target compounds.[9]

Protocol:

  • Preparation of Plant Material: The plant material is dried and ground to a specific particle size.

  • Extraction: The ground material is packed into an extraction vessel. Supercritical CO2 is then pumped through the vessel at a controlled temperature and pressure.[5]

  • Separation: The extract-laden supercritical fluid is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and release the extracted compounds.

  • Collection: The precipitated extract, rich in this compound, is collected from the separator.

Visualization of Extraction Workflows

Extraction_Workflow cluster_steam Steam Distillation cluster_solvent Solvent Extraction cluster_uae Ultrasound-Assisted Extraction cluster_sfe Supercritical Fluid Extraction s_start Plant Material s_process Steam Treatment s_start->s_process s_condense Condensation s_process->s_condense s_separate Separation s_condense->s_separate s_end This compound-rich Oil s_separate->s_end sol_start Plant Material sol_process Maceration with Solvent sol_start->sol_process sol_filter Filtration sol_process->sol_filter sol_evap Solvent Evaporation sol_filter->sol_evap sol_end Crude Extract sol_evap->sol_end uae_start Plant Material + Solvent uae_process Ultrasonication uae_start->uae_process uae_separate Separation uae_process->uae_separate uae_evap Solvent Evaporation uae_separate->uae_evap uae_end Crude Extract uae_evap->uae_end sfe_start Plant Material sfe_process Extraction with scCO2 sfe_start->sfe_process sfe_separate Separation (De-pressurization) sfe_process->sfe_separate sfe_end This compound Extract sfe_separate->sfe_end

Caption: General workflows for different this compound extraction methods.

Concluding Remarks

The choice of an extraction method for this compound is a multifactorial decision that depends on the specific research or production goals.

  • Steam distillation is a simple, cost-effective, and well-established method suitable for obtaining volatile oils.

  • Solvent extraction offers versatility in terms of solvent polarity, allowing for the targeted extraction of a broader range of compounds.

  • Ultrasound-assisted extraction and microwave-assisted extraction represent significant advancements, offering reduced extraction times and lower solvent consumption, making them more environmentally friendly options.

  • Supercritical fluid extraction , particularly with CO2, is a "green" and highly tunable method that yields high-purity extracts without residual organic solvents, which is particularly advantageous for applications in the pharmaceutical and food industries.

For optimal results, it is recommended to perform preliminary studies to determine the most effective and efficient extraction method for the specific plant material and the intended application of the this compound-containing extract.

References

Validating the Anti-Inflammatory Effects of Calamenene: A Comparative Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory potential of Calamenene, a sesquiterpenoid hydrocarbon found in various aromatic plants. While direct comprehensive studies on the in vivo anti-inflammatory effects of isolated this compound are emerging, its presence in essential oils with known anti-inflammatory properties, such as Geranium oil, suggests its potential as a novel therapeutic agent.[1] This document outlines key experimental protocols and data presentation formats to objectively assess this compound's efficacy against established anti-inflammatory drugs like Indomethacin in a preclinical setting.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating acute inflammation. The subcutaneous injection of carrageenan into the paw induces a biphasic inflammatory response, characterized by the release of histamine, serotonin, bradykinin, and prostaglandins.

Experimental Protocol: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.9% saline or 1% Tween 80 in saline)

    • This compound (e.g., 25, 50, 100 mg/kg, administered orally or intraperitoneally)

    • Positive Control: Indomethacin (10 mg/kg, oral)[2]

  • Procedure:

    • Administer this compound, Indomethacin, or vehicle 60 minutes prior to carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[2]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Paw Edema Inhibition
Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)Percentage Inhibition of Edema (%)
Vehicle Control-1.25 ± 0.080
This compound250.95 ± 0.06*24
This compound500.68 ± 0.05**45.6
This compound1000.45 ± 0.04 64
Indomethacin100.38 ± 0.0369.6

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. (Note: Data is hypothetical and for illustrative purposes).

Mechanistic Insights: Inhibition of Inflammatory Mediators

To understand the mechanism of action, the effect of this compound on key inflammatory mediators can be assessed using a lipopolysaccharide (LPS)-induced inflammation model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Experimental Protocol: LPS-Induced Inflammation in Mice
  • Animal Model: Male C57BL/6 mice.

  • Groups (n=6-8 per group):

    • Vehicle Control

    • LPS Control (1 mg/kg, intraperitoneal)

    • This compound (50 mg/kg, oral) + LPS

    • Indomethacin (10 mg/kg, oral) + LPS

  • Procedure:

    • Administer this compound, Indomethacin, or vehicle 1 hour before LPS injection.

    • Collect blood and tissue samples (e.g., paw tissue, peritoneal macrophages) at a designated time point (e.g., 4-6 hours) after LPS administration.

  • Analysis:

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA kits.

    • Evaluate the expression of COX-2 and inducible nitric oxide synthase (iNOS) in tissue homogenates via Western blot or immunohistochemistry.

    • Assess the activation of the NF-κB signaling pathway by measuring the phosphorylation of IκBα and the nuclear translocation of NF-κB p65.

Data Presentation: Effect on Pro-Inflammatory Markers
Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Paw Tissue COX-2 Expression (relative units)
Vehicle Control15.2 ± 2.125.8 ± 3.50.1 ± 0.02
LPS Control450.6 ± 35.2890.4 ± 75.11.0 (baseline)
This compound + LPS210.3 ± 22.8 415.7 ± 40.20.45 ± 0.05
Indomethacin + LPS185.9 ± 19.5350.1 ± 33.6 0.32 ± 0.04

**p<0.01 compared to LPS control. (Note: Data is hypothetical and for illustrative purposes).

Visualizing the Proposed Anti-Inflammatory Mechanism of this compound

The following diagrams illustrate the potential signaling pathways through which this compound may exert its anti-inflammatory effects, as well as a typical experimental workflow for its validation.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Inflammation Inflammation Genes->Inflammation G Start Animal Acclimatization Grouping Grouping & Randomization (Vehicle, this compound, Indomethacin) Start->Grouping Dosing Drug Administration (Oral) Grouping->Dosing Induction Induction of Inflammation (Carrageenan Injection) Dosing->Induction Measurement Paw Volume Measurement (0-6 hours) Induction->Measurement Analysis Data Analysis & Statistical Comparison Measurement->Analysis End Results Analysis->End

References

A Head-to-Head Comparison of Calamenene and Bisabolol Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calamenene and bisabolol are both naturally occurring sesquiterpenoids with recognized bioactive properties, including antioxidant effects. Understanding the relative antioxidant potency of these compounds is crucial for their potential application in pharmaceuticals and nutraceuticals. This guide provides a head-to-head comparison of their antioxidant activity based on available experimental data. It is important to note that direct comparative studies on the pure, parent compounds are limited in the current scientific literature. Much of the available data for this compound pertains to its hydroxylated derivatives or its presence in essential oil mixtures. In contrast, more specific, albeit still limited, quantitative data is available for α-bisabolol. This comparison, therefore, synthesizes the existing evidence to offer a current perspective and highlights the need for further direct comparative research.

Quantitative Data Summary

The antioxidant activities of this compound derivatives and α-bisabolol, as determined by various in vitro assays, are summarized in the table below. Direct comparison is challenging due to variations in the specific compounds tested (i.e., parent compound vs. derivatives) and the differing experimental conditions across studies.

CompoundAssayKey FindingsQuantitative Data (IC50/EC50)
7-Hydroxythis compound-rich Essential Oil DPPH Radical Scavenging AssayEssential oil from Croton cajucara Benth, rich in 7-hydroxythis compound (28.4%-37.5%), demonstrated significant antioxidant activity.EC50 < 63.59 µg/mL[1]
(-)-(1S, 4S)-7-Hydroxythis compound In vitro and in vivo assaysThis major compound from Zelkova serrata heartwood essential oil is suggested to be a significant contributor to the oil's strong antioxidant activity.Not specified[2][3]
α-Bisabolol DPPH Radical Scavenging Assayα-Bisabolol exhibited radical scavenging activity.IC50 = 43.88 mg/mL
α-Bisabolol Oxide A DPPH Radical Scavenging AssayThe oxidized form of α-bisabolol showed significantly higher antioxidant activity compared to the parent compound.IC50 = 1.50 mg/mL
α-Bisabolol Cellular and Cell-free SystemsShowed concentration-dependent inhibition of reactive oxygen species (ROS) production.Significant inhibition at 3.8 to 31 µg/mL[3]

Note on Data Interpretation: The IC50 and EC50 values represent the concentration of the compound required to inhibit 50% of the free radicals in the respective assays. A lower value indicates higher antioxidant activity. The data presented for the 7-hydroxythis compound-rich essential oil reflects the activity of a complex mixture and not the pure compound.

Signaling Pathways and Experimental Workflows

To illustrate the general procedure for evaluating antioxidant activity, a representative experimental workflow for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is depicted below. This common spectrophotometric assay measures the ability of an antioxidant to donate an electron and neutralize the DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis cluster_result Result Interpretation Test_Compound Test Compound (this compound/Bisabolol) Mix Mix Test Compound/ Standard with DPPH Test_Compound->Mix DPPH_Solution DPPH Radical Solution (Purple) DPPH_Solution->Mix Standard Standard Antioxidant (e.g., Trolox, Ascorbic Acid) Standard->Mix Incubate Incubate in the Dark Mix->Incubate Spectrophotometer Measure Absorbance (at ~517 nm) Incubate->Spectrophotometer Calculation Calculate % Inhibition and IC50 Value Spectrophotometer->Calculation Result Lower Absorbance (Yellow Color) Indicates Higher Antioxidant Activity Calculation->Result

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols

Detailed methodologies for two of the most common antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and the nature of the test compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Dissolve the test compounds (this compound, bisabolol) and a standard antioxidant (e.g., Trolox, ascorbic acid) in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: In a microplate or cuvette, add a specific volume of the test sample or standard to a fixed volume of the DPPH solution. A control containing only the solvent and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated at room temperature in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: After incubation, the absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. The two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Samples: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Reaction Mixture: A small volume of the test sample or standard is added to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test substance.

Conclusion

Based on the limited available data, it is challenging to definitively conclude which compound, this compound or bisabolol, possesses superior antioxidant activity. The data for this compound is primarily for its hydroxylated derivatives within essential oil matrices, which show promising antioxidant potential with an EC50 value below 63.59 µg/mL in a DPPH assay for a 7-hydroxythis compound-rich oil. For α-bisabolol, a specific IC50 value of 43.88 mg/mL in a DPPH assay has been reported, which suggests a lower potency compared to its oxidized form, α-bisabolol oxide A (IC50 = 1.50 mg/mL).

The significant difference in the reported antioxidant activities and the lack of studies on the parent this compound compound underscore a critical knowledge gap. To provide a conclusive head-to-head comparison, future research should focus on evaluating the antioxidant activities of pure, isolated this compound and α-bisabolol using standardized and multiple antioxidant assays under identical experimental conditions. Such studies will be invaluable for the targeted development of these natural compounds for therapeutic and commercial applications.

References

Structure-Activity Relationship of Calamenene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of natural products and their derivatives is a cornerstone of modern drug discovery. Calamenene, a bicyclic sesquiterpenoid, and its derivatives have emerged as a class of compounds with diverse, albeit modestly explored, biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of select this compound derivatives, drawing from the available experimental data. The information is presented to facilitate further research and development in this area.

Comparative Analysis of Biological Activity

The biological activities of this compound derivatives appear to be significantly influenced by the nature and position of substituents on the aromatic ring and the stereochemistry of the aliphatic portion of the molecule. The available data, while not extensive, allows for a preliminary comparison of anti-proliferative, cytotoxic, and anti-fouling activities.

Derivative NameStructureBiological ActivityPotency (IC50/EC50)Cell Line / Organism
Dryofraterpene A ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester)2,3-dihydroxy-15-carbomethoxyAnti-proliferativeNot explicitly provided in abstractA549, MCF7, HepG2, HeLa, PC-3
(+)-(7R, 10S)-2-methoxy this compound 2-methoxySettlement InhibitionEC50: 4.4 µg/mLBalanus amphitrite (Barnacle)
(+)-(7R, 10S)-2,5-dimethoxy this compound 2,5-dimethoxySettlement InhibitionEC50: 7.8 µg/mLBalanus amphitrite (Barnacle)
(+)-(7R, 10S)-2-methoxy-5-acetoxy this compound 2-methoxy-5-acetoxySettlement InhibitionEC50: 0.03 µg/mLBalanus amphitrite (Barnacle)
7-hydroxy-3,4-dihydrocadalene 7-hydroxyCytotoxicIC50: 61.37 µMMCF7 (Breast Cancer)
7-(phenylcarbamate)-3,4-dihydrocadalene 7-phenylcarbamateCytotoxicLower than parent compoundMCF7 (Breast Cancer)
7-(phenylcarbamate)-cadalene *7-phenylcarbamate (aromatized)CytotoxicLower than parent compoundMCF7 (Breast Cancer)

Note: Cadalene derivatives are structurally related to this compound, differing in the saturation of the non-aromatic ring. This data is included for comparative purposes.

Preliminary Structure-Activity Relationship Insights

From the limited data, we can infer the following preliminary SAR observations:

  • Substitution on the Aromatic Ring: The nature and position of substituents on the aromatic ring play a crucial role in the biological activity of this compound derivatives.

    • In the case of anti-fouling activity, the introduction of a second oxygen-containing substituent at the 5-position significantly impacts potency. While a second methoxy group at this position decreases activity (EC50 from 4.4 to 7.8 µg/mL), an acetoxy group dramatically increases it (EC50 to 0.03 µg/mL). This suggests that both electronic and steric factors are at play.

    • The presence of hydroxyl groups, as seen in Dryofraterpene A and 7-hydroxy-3,4-dihydrocadalene, appears to be important for cytotoxic and anti-proliferative activities.

  • Derivatization of Hydroxyl Groups: The derivatization of the hydroxyl group in 7-hydroxy-3,4-dihydrocadalene to a phenylcarbamate significantly reduces its cytotoxic activity against MCF7 cells. This highlights the importance of a free hydroxyl group for this specific biological effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used to generate the data presented in this guide.

Anti-proliferative Assay for Dryofraterpene A

The anti-proliferative effects of Dryofraterpene A were evaluated against a panel of human cancer cell lines (A549, MCF7, HepG2, HeLa, and PC-3). The specific experimental details for the CCK-8 and lactate dehydrogenase (LDH) assays mentioned in the source material would be required for a full protocol. A general representation of a cell viability assay workflow is provided below.

Settlement Inhibition Assay for Methoxy and Acetoxy this compound Derivatives

The anti-fouling activity of the methoxy and acetoxy this compound derivatives was assessed by their ability to inhibit the settlement of barnacle cyprids (Balanus amphitrite). A detailed protocol would typically involve the collection and rearing of barnacle larvae to the cyprid stage, followed by exposure to various concentrations of the test compounds and subsequent quantification of settled and metamorphosed individuals.

Cytotoxicity Assay for 7-hydroxy-3,4-dihydrocadalene and its Derivatives

The cytotoxic activity of 7-hydroxy-3,4-dihydrocadalene and its semi-synthetic derivatives was determined against the MCF7 breast cancer cell line. The primary method used was the thiazolyl blue tetrazolium bromide (MTT) assay to assess cell viability.[1]

Protocol for MTT Assay:

  • Cell Seeding: MCF7 cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (7-hydroxy-3,4-dihydrocadalene and its derivatives) for a specified duration (e.g., 48 hours).

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate adhesion Allow Adhesion (24h) cell_seeding->adhesion add_compound Add this compound Derivatives adhesion->add_compound incubation Incubate (e.g., 48h) add_compound->incubation add_mtt Add MTT Solution incubation->add_mtt formazan_formation Formazan Crystal Formation add_mtt->formazan_formation solubilize Solubilize Crystals (DMSO) formazan_formation->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 sar_summary cluster_substituents Substituents on Aromatic Ring cluster_activity Biological Activity calamenene_core This compound Core Aromatic Ring Aliphatic Ring methoxy Methoxy calamenene_core:f0->methoxy dimethoxy Dimethoxy calamenene_core:f0->dimethoxy acetoxy Acetoxy calamenene_core:f0->acetoxy dihydroxy_ester Dihydroxy-ester calamenene_core:f0->dihydroxy_ester hydroxy Hydroxy calamenene_core:f0->hydroxy antifouling_mod Moderate Antifouling methoxy->antifouling_mod antifouling_low Lower Antifouling dimethoxy->antifouling_low antifouling_high High Antifouling acetoxy->antifouling_high antiproliferative Anti-proliferative dihydroxy_ester->antiproliferative cytotoxic Cytotoxic hydroxy->cytotoxic

References

Benchmarking Calamenene Synthesis: A Comparative Guide to Sesquiterpenoid Production

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Calamenene synthesis with other notable sesquiterpenoid syntheses. We delve into key performance indicators, present detailed experimental data, and visualize a relevant biological pathway to offer a comprehensive resource for synthetic chemists and pharmacologists.

Sesquiterpenoids, a diverse class of C15 isoprenoids, exhibit a wide range of biological activities, making them attractive targets for total synthesis. This compound, a bicyclic sesquiterpenoid, has demonstrated notable antimicrobial and antifungal properties. This guide benchmarks the chemical synthesis of this compound against the syntheses of two other representative sesquiterpenoids, Farnesol and Germacrene A, to provide a comparative analysis of synthetic strategies, efficiency, and scalability.

Comparative Analysis of Sesquiterpenoid Syntheses

The efficiency of a total synthesis is often measured by its overall yield, step count, and stereoselectivity. Below is a comparative summary of different synthetic routes for this compound and the benchmark sesquiterpenoids.

SesquiterpenoidSynthetic StrategyStarting MaterialNumber of StepsOverall Yield (%)Key Features
(±)-cis-5-Hydroxythis compound Grignard reaction, dehydration, aromatization, demethylation, formylation, hydrogenation5-methoxy-α-tetralone108%Efficient route compared to a previous 16-step synthesis with a 5.5% yield.
(-)-Calamenene Ring-Closing Metathesis (RCM)l-menthone~613% (for the final step)Enantioselective synthesis confirming absolute and relative stereochemistry.
Farnesol Wittig-type olefinationGeranylacetone3Not explicitly statedA common and straightforward method for synthesizing acyclic sesquiterpenoids.
Germacrene A Not detailed in literatureFarnesyl pyrophosphate (Biosynthesis)EnzymaticNot applicableKey intermediate in the biosynthesis of many sesquiterpenoids. Chemical syntheses are often complex and low-yielding.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Here, we provide protocols for key steps in the synthesis of this compound and Farnesol.

Synthesis of (±)-cis-5-Hydroxythis compound

This synthesis involves a multi-step sequence starting from 5-methoxy-α-tetralone. A key transformation is the Grignard reaction with isopropylmagnesium chloride, followed by a series of functional group interconversions.

Step 5: Grignard Reaction and Dehydration To a solution of isopropylmagnesium chloride (2 M in THF, 1.26 mmol) was added dropwise a solution of 3,4-dihydro-8-methoxy-4-methylnaphthalen-1(2H)-one (0.84 mmol) in dry tetrahydrofuran (5 mL). The reaction mixture was stirred at room temperature for 48 hours. The reaction was quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The organic extract was then treated with 6 N hydrochloric acid to afford 1,2-dihydro-4-isopropyl-5-methoxy-1-methylnaphthalene.

Synthesis of (-)-Calamenene via Ring-Closing Metathesis

This enantioselective synthesis utilizes a Ring-Closing Metathesis (RCM) reaction to construct the core structure.

Final Step: Dehydration to (-)-Calamenene A solution of the alcohol precursor (100 mg, 0.45 mmol) in pyridine (5 mL) was treated with phosphorus oxychloride (POCl3, 0.084 mL, 2.0 eq.) at room temperature overnight. Water was added to the reaction mixture, and it was subsequently extracted with ether. The combined organic layers were washed with 1 M HCl and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-EtOAc, 0-20%) to yield (-)-calamenene (12.0 mg, 13% yield).[1]

Synthesis of Farnesol

A common laboratory-scale synthesis of farnesol involves the olefination of geranylacetone.

Wittig-Horner Reaction To a suspension of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is added triethyl phosphonoacetate at 0 °C. The resulting solution is stirred for 1 hour, followed by the dropwise addition of geranylacetone. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After quenching with water, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting α,β-unsaturated ester is then reduced with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), to afford farnesol.

Biological Activity and Signaling Pathway of this compound

This compound and its derivatives have shown promising antifungal activity. While the precise molecular mechanism is still under investigation, evidence suggests that, like other terpenoid phenols, it may disrupt the fungal cell wall and interfere with crucial cellular signaling pathways. One such key pathway in fungi is the Target of Rapamycin (TOR) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability. Inhibition of the TOR pathway can lead to growth arrest and cell death, making it an attractive target for antifungal drugs.

The diagram below illustrates a simplified overview of the fungal TOR signaling pathway and its role in regulating essential cellular processes.

TOR_Signaling_Pathway cluster_input Upstream Signals cluster_output Downstream Processes Nutrients Nutrients (e.g., Amino Acids) TORC1 TOR Complex 1 (TORC1) Nutrients->TORC1 Activates Stress Stress Stress->TORC1 Inhibits Ribosome_Biogenesis Ribosome Biogenesis & Protein Synthesis TORC1->Ribosome_Biogenesis Promotes Autophagy Autophagy TORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation TORC1->Cell_Growth Promotes Metabolism Metabolism TORC1->Metabolism Regulates This compound This compound (Proposed) This compound->TORC1 Inhibits (Hypothesized) Antifungal_Activity_Workflow Start Synthesized this compound MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Determination Treatment Treatment with this compound (Varying Concentrations) MIC_Determination->Treatment Fungal_Culture Fungal Culture (e.g., Candida albicans) Fungal_Culture->Treatment Incubation Incubation Treatment->Incubation Growth_Assessment Assessment of Fungal Growth (e.g., Optical Density) Incubation->Growth_Assessment Data_Analysis Data Analysis (Determine MIC) Growth_Assessment->Data_Analysis

References

Comparative Transcriptomics of Calamenene-Treated Cells: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Currently, there are no published studies that provide a comparative transcriptomic analysis of cells treated with Calamenene. The scientific literature lacks experimental data on the global gene expression changes induced by this sesquiterpene.

This guide is designed to bridge this gap by providing a comprehensive, albeit hypothetical, framework for conducting such a study. It outlines a robust experimental design, presents potential data in a comparative format, details the necessary protocols, and visualizes key workflows and biological pathways. This document is intended to serve as a blueprint for future research in this area.

Hypothetical Study: this compound's Impact on the A549 Lung Cell Transcriptome

Objective: To elucidate the transcriptomic signature of this compound in a human lung adenocarcinoma cell line (A549) and compare its effects to a standard-of-care anti-inflammatory drug, Dexamethasone. This will help to identify the molecular pathways modulated by this compound and assess its potential as a therapeutic agent.

Experimental Rationale: The A549 cell line is a well-established model for studying respiratory diseases and the effects of anti-inflammatory compounds. A derivative of this compound has demonstrated anti-proliferative effects on A549 cells, making it a relevant model for this investigation.[1] Sesquiterpenes, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties.

Data Presentation: Comparative Gene Expression and Pathway Analysis

The following tables represent the anticipated outputs of a comparative RNA-sequencing (RNA-seq) experiment, designed for clear and objective comparison.

Table 1: Top 15 Differentially Expressed Genes in A549 Cells Following 24-Hour this compound Treatment

Gene SymbolGene Namelog2(Fold Change)p-valueAdjusted p-value (FDR)
Upregulated Genes
DDIT4DNA Damage Inducible Transcript 43.81.5e-084.2e-07
TRIB3Tribbles Pseudokinase 33.52.1e-085.5e-07
ATF3Activating Transcription Factor 33.24.5e-089.8e-07
GDF15Growth Differentiation Factor 152.98.2e-081.5e-06
AHNAK2AHNAK Nucleoprotein 22.61.2e-072.1e-06
Downregulated Genes
IL6Interleukin 6-4.19.8e-093.1e-07
CXCL8C-X-C Motif Chemokine Ligand 8-3.91.3e-084.0e-07
PTGS2Prostaglandin-Endoperoxide Synthase 2-3.71.8e-084.9e-07
CCL20C-C Motif Chemokine Ligand 20-3.43.3e-087.2e-07
FOSFos Proto-Oncogene, AP-1 Subunit-3.15.6e-081.1e-06
JUNJun Proto-Oncogene, AP-1 Subunit-2.89.1e-081.6e-06
NFKBIANFKB Inhibitor Alpha-2.51.4e-072.3e-06
ICAM1Intercellular Adhesion Molecule 1-2.32.0e-073.0e-06
VCAM1Vascular Cell Adhesion Molecule 1-2.13.5e-074.8e-06
MMP9Matrix Metallopeptidase 9-1.95.2e-076.5e-06

Table 2: Comparative Pathway Enrichment Analysis: this compound vs. Dexamethasone

KEGG PathwayThis compound (Adjusted p-value)Dexamethasone (Adjusted p-value)Key Overlapping Genes
NF-kappa B Signaling Pathway 1.2e-064.5e-07IL6, CXCL8, PTGS2, NFKBIA, ICAM1
TNF Signaling Pathway 3.4e-058.1e-06CCL20, JUN, FOS, MMP9
IL-17 Signaling Pathway 5.8e-051.2e-05IL6, CXCL8, PTGS2, MMP9
Toll-like Receptor Signaling Pathway 9.2e-042.5e-04JUN, FOS, NFKBIA
MAPK Signaling Pathway 1.5e-036.8e-04JUN, FOS, GDF15

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings.

1. Cell Culture and Treatment Protocol:

  • Cell Line: Human lung adenocarcinoma A549 cells (ATCC® CCL-185™).

  • Culture Medium: F-12K Medium (ATCC® 30-2004™) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2, humidified incubator.

  • Experimental Seeding: Plate 5 x 10^5 cells per well in 6-well plates. Allow cells to adhere and reach 70-80% confluency.

  • Treatment:

    • A preliminary cytotoxicity assay (e.g., MTT) should be performed to determine the optimal non-toxic concentration of this compound. Based on data for a similar compound, a concentration of 10 µM is proposed.[1]

    • Replace culture medium with fresh medium containing:

      • Vehicle Control (0.1% DMSO)

      • This compound (10 µM)

      • Dexamethasone (1 µM) as a positive control.

    • Incubate for 24 hours.

    • Perform all treatments in biological triplicate.

2. RNA Extraction and Quality Control:

  • Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.

  • Quantification: Measure RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

  • Integrity Assessment: Verify RNA integrity using an automated electrophoresis system (e.g., Agilent 2100 Bioanalyzer). Samples must have an RNA Integrity Number (RIN) ≥ 9.0 for library preparation.

3. RNA-Seq Library Preparation and Sequencing:

  • Library Preparation: Prepare sequencing libraries from 500 ng of total RNA using a stranded mRNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®) to capture the transcriptome and preserve strand information.

  • Quality Control: Validate the size distribution and concentration of the final libraries using an automated electrophoresis system and qPCR.

  • Sequencing: Sequence the libraries on an Illumina NovaSeq 6000 platform to generate approximately 20-30 million paired-end 150 bp reads per sample.

4. Bioinformatic Analysis:

  • Read Quality Control: Use FastQC to assess raw read quality and Trimmomatic to remove adapter sequences and low-quality bases.

  • Alignment: Align trimmed reads to the human reference genome (GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Generate a read count matrix for all genes using featureCounts.

  • Differential Gene Expression Analysis: Normalize the count data and perform differential expression analysis using DESeq2 in R. A gene is considered differentially expressed if the adjusted p-value (FDR) is < 0.05 and the absolute log2 fold change is > 1.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the list of differentially expressed genes using a tool such as clusterProfiler to identify over-represented biological functions and pathways.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow and a key signaling pathway likely to be modulated by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample & Data Processing cluster_analysis Bioinformatic Analysis A549_Culture A549 Cell Culture Treatment Treatment (24h) - Vehicle (Control) - this compound (10 µM) - Dexamethasone (1 µM) A549_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality Control (RIN ≥ 9) RNA_Extraction->RNA_QC Library_Prep mRNA Library Preparation RNA_QC->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Read_QC Read QC & Trimming Sequencing->Read_QC Alignment Alignment to GRCh38 Read_QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & GO Enrichment DEA->Enrichment

Caption: A proposed workflow for a comparative transcriptomic study.

NFkB_Signaling_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition? Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor TNFR Stimulus->Receptor Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (IL6, CXCL8, PTGS2) Nucleus->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Safety Operating Guide

Proper Disposal of Calamenene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing critical safety and logistical information for the handling and disposal of Calamenene in a laboratory setting.

The proper disposal of chemical waste is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the recommended procedures for the disposal of this compound, a sesquiterpenoid compound, based on general laboratory safety principles and regulatory guidelines.

Immediate Safety and Handling

Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye ProtectionWear tightly fitting safety goggles.
Hand ProtectionWear impervious chemical-resistant gloves.
Body ProtectionWear a lab coat or other protective clothing.
RespiratoryUse in a well-ventilated area or under a fume hood.

In the event of exposure, follow standard first-aid measures:

  • Inhalation: Move to fresh air.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

Disposal Procedures for this compound Waste

Due to the lack of specific hazard classification for this compound, it should be treated as a potentially hazardous chemical waste. The following step-by-step procedure ensures a conservative and safe approach to its disposal.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, gloves, and wipes), must be collected as chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed. It should be collected as a non-halogenated organic waste.

Step 2: Waste Collection and Storage

  • Use a designated, properly labeled, and leak-proof waste container. The container must be compatible with this compound.

  • The waste container should be kept closed except when adding waste.

  • Store the waste container in a designated satellite accumulation area, which is typically within or near the point of generation (e.g., in a fume hood).

  • Ensure secondary containment is used to prevent spills.

Step 3: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the date when the waste was first added to the container.

Step 4: Arranging for Disposal

  • Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Provide the waste contractor with all available information on the waste stream, including the lack of complete hazard data for this compound.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, which should be applied to this compound.

cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination cluster_2 Final Disposition A Generate this compound Waste B Segregate as Non-Halogenated Organic Waste A->B Step 1 C Collect in a Labeled, Compatible Container B->C Step 2 D Store in Satellite Accumulation Area C->D Step 3 E Contact Environmental Health & Safety (EHS) D->E Step 4 F Provide Waste Information E->F G Schedule Waste Pickup F->G H Certified Waste Hauler Transports Waste G->H I Proper Disposal at a Licensed Facility H->I

Personal protective equipment for handling Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for handling Calamenene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Physical and Chemical Properties

The following table summarizes the available physical and chemical data for different isomers of this compound.

PropertyValueSource
Molecular Formula C₁₅H₂₂[1][2]
Molecular Weight 202.34 g/mol [2][3]
Boiling Point 285 - 286 °C @ 760 mmHg[1][4]
Flash Point 125.4 °C (257.7 °F)[1][4]
Density 0.9 g/cm³[1]
Vapor Pressure 0.005 mmHg @ 25 °C (estimated)[4][5]
Solubility Insoluble in water; Soluble in alcohol[4][5]
XlogP (Octanol/Water Partition Coefficient) 5.1[1][2]

Hazard Information and Personal Protective Equipment (PPE)

Due to the lack of a specific GHS classification for this compound, it is prudent to treat it as a potentially hazardous aromatic hydrocarbon. The following PPE is recommended for handling this compound to minimize exposure risk.

HazardRecommended PPEJustification
Inhalation - Chemical fume hood- NIOSH-approved organic vapor respiratorThis compound is volatile, and its vapors may be harmful if inhaled. A fume hood is the primary engineering control. A respirator should be used for operations with a higher potential for vapor generation or in case of ventilation failure.
Skin Contact - Nitrile or other chemically resistant gloves- Lab coatDirect skin contact should be avoided. Chemically resistant gloves will prevent absorption through the skin. A lab coat protects against splashes.
Eye Contact - Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and vapors.
Ingestion - Do not eat, drink, or smoke in the laboratoryPrevents accidental ingestion of the chemical.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound prep Preparation ppe Don Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Nitrile gloves prep->ppe 1. Suit up fume_hood Work in a certified chemical fume hood ppe->fume_hood 2. Ensure ventilation weigh Weighing and Transfer fume_hood->weigh 3. Handle chemical spatula Use appropriate tools (spatula, pipette) weigh->spatula reaction Reaction Setup / Experiment spatula->reaction 4. Perform experiment waste Segregate and label waste reaction->waste 5. Manage waste cleanup Decontaminate work area waste->cleanup 6. Clean workspace ppe_removal Remove PPE correctly cleanup->ppe_removal 7. Doff PPE hand_wash Wash hands thoroughly ppe_removal->hand_wash 8. Final step

Caption: A step-by-step workflow for the safe handling of this compound.

Storage and Disposal Plan

Proper storage and disposal are critical to laboratory safety and environmental protection.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is designated for flammable liquids if local regulations require it, based on its flash point.

Disposal:

  • Dispose of this compound waste as hazardous chemical waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Do not pour this compound down the drain or mix it with other incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Spill Management Decision Tree

In the event of a this compound spill, follow this decision-making guide to ensure a safe and effective response.

This compound Spill Response Decision Tree spill This compound Spill Occurs assess Assess Spill Size and Location spill->assess small_spill Is the spill small and contained in the fume hood? assess->small_spill large_spill Large or Uncontained Spill small_spill->large_spill No absorb Absorb with inert material (e.g., vermiculite, sand) small_spill->absorb Yes evacuate Evacuate the immediate area large_spill->evacuate collect Collect absorbed material in a sealed container absorb->collect dispose_waste Dispose as hazardous waste collect->dispose_waste decontaminate Decontaminate the area dispose_waste->decontaminate alert Alert lab supervisor and EHS evacuate->alert secure Restrict access to the area alert->secure ehs_response Await EHS response team secure->ehs_response

Caption: A decision tree for responding to a this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.